3-Bromo-1H-indazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDWESCMQBURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579225 | |
| Record name | 3-Bromo-2H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-90-9 | |
| Record name | 3-Bromo-1H-indazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-1H-indazol-7-amine
CAS Number: 316810-90-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-1H-indazol-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, provides a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds, and discusses its potential biological significance and applications.
Compound Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 316810-90-9 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Density | 1.9 ± 0.1 g/cm³[1] |
| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg[1] |
| Flash Point | 214.7 ± 23.2 °C[1] |
Synthesis Protocol
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 1H-indazol-7-amine
This step is based on the bromination of similar heterocyclic systems, often employing N-Bromosuccinimide (NBS) as a regioselective brominating agent.
-
Materials:
-
1H-indazol-7-amine
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄, 96%)
-
Deionized Water
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1H-indazol-7-amine in 10-11 equivalents of 96% sulfuric acid at room temperature with stirring.
-
Slowly add 1.05 to 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. Maintain the temperature at 25 °C.
-
Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash the filter cake with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Biological Activity and Potential Applications
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds.[2][3] Derivatives of this scaffold have been extensively investigated as inhibitors of protein kinases and for their anti-cancer properties.
Kinase Inhibition
The indazole core can act as a hinge-binding motif in the ATP-binding pocket of protein kinases, making it a valuable scaffold for the design of kinase inhibitors.[3] Various substituted indazole derivatives have shown potent inhibitory activity against a range of kinases, including those involved in cell cycle regulation and signal transduction.
Anti-Cancer Research
Several studies have highlighted the anti-proliferative activity of indazole derivatives against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathway Involvement
Based on the activity of structurally related indazole compounds, this compound could potentially be involved in modulating key signaling pathways implicated in cancer, such as the p53/MDM2 pathway.[3][5][6] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its interaction with its negative regulator MDM2 is a key target for cancer therapy.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from a suitable precursor.
Caption: Proposed synthetic workflow for this compound.
Potential Kinase Inhibition Mechanism
This diagram illustrates the general mechanism by which an indazole-based inhibitor might compete with ATP for the kinase active site.
Caption: Competitive binding of an indazole inhibitor to a kinase active site.
Potential Involvement in the p53/MDM2 Signaling Pathway
The following diagram depicts a simplified p53/MDM2 signaling pathway and the potential point of intervention for an indazole-based inhibitor.
Caption: Potential inhibition of the p53-MDM2 interaction by an indazole compound.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-1H-indazol-7-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-1H-indazol-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibition.
Core Chemical Properties
This compound is a substituted indazole derivative. The presence of the bromine atom at the 3-position and the amino group at the 7-position provides two reactive sites for further chemical modifications, making it a versatile scaffold in the synthesis of complex organic molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported by various suppliers, others, such as the melting point, are not consistently available in the public domain.
| Property | Value | Source(s) |
| CAS Number | 316810-90-9 | Multiple Suppliers |
| Molecular Formula | C₇H₆BrN₃ | Multiple Suppliers |
| Molecular Weight | 212.05 g/mol | Multiple Suppliers |
| Appearance | Brown solid | ChemicalBook |
| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | Chemsrc.com |
| Density | 1.9 ± 0.1 g/cm³ | Chemsrc.com |
| Flash Point | 214.7 ± 23.2 °C | Chemsrc.com |
| Storage Conditions | 2-8°C, Protect from light | ChemicalBook |
Spectral Characterization
Predicted ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts would be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom.
Predicted ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms of the indazole core. The carbon atom attached to the bromine (C3) would likely appear in the range of 110-120 ppm, while the carbons in the benzene ring would resonate between 100 and 140 ppm.
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 211 and 213 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The exact mass would be approximately 210.9745 Da.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in a single source, a robust synthetic route can be proposed based on established methodologies for the synthesis of related substituted indazoles. The most logical approach involves a two-step process: the bromination of 7-nitro-1H-indazole followed by the reduction of the nitro group.
Proposed Synthetic Pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-indazol-7-amine
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-1H-indazol-7-amine, a valuable heterocyclic compound for research and drug development. The proposed synthesis is based on established chemical transformations and supported by literature precedents for analogous structures. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Proposed Synthetic Pathway
The recommended synthetic route to this compound commences with the commercially available 7-nitro-1H-indazole. The pathway involves two primary chemical transformations: regioselective bromination at the C3 position of the indazole ring, followed by the reduction of the nitro group at the C7 position to an amine. This strategy is advantageous as it utilizes a readily accessible starting material and employs well-documented reaction types.
An alternative, though potentially more complex, approach could involve a Sandmeyer reaction starting from 7-amino-1H-indazole to introduce the bromine at a different position, followed by subsequent functional group manipulations. However, the direct bromination of a nitro-substituted indazole offers a more direct route.
Experimental Protocols
The following experimental protocols are detailed for the key steps in the synthesis of this compound. These protocols are derived from established procedures for similar compounds and should be adapted and optimized for the specific target molecule.
Step 1: Synthesis of 3-Bromo-7-nitro-1H-indazole
This procedure is adapted from a method for the bromination of a similar nitro-indazole derivative.[1]
Materials:
-
7-Nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Deionized water
-
Ethanol
Procedure:
-
Under a nitrogen atmosphere, dissolve 7-nitro-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF) in a three-necked reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the reaction mixture to -5°C using an ice-salt bath.
-
Slowly add bromine (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at or below 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0 to -5°C for one hour.
-
Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to below 10°C and quench by the slow addition of deionized water.
-
Filter the resulting precipitate and wash the filter cake with deionized water to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-7-nitro-1H-indazole.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine. Standard reduction conditions using tin(II) chloride or catalytic hydrogenation are applicable.
Materials:
-
3-Bromo-7-nitro-1H-indazole
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend 3-bromo-7-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Reported Yield (%) | Reference |
| 1 | Bromination | 5-nitro-1H-indazole | 3-bromo-5-nitro-1H-indazole | Br₂ in DMF | 95 | [1] |
| 2 | Nitro Reduction | 3-bromo-4-nitro-1H-indazole | 3-bromo-1H-indazol-4-amine | SnCl₂·2H₂O, HCl | Not specified, but generally high for this transformation | N/A |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the proposed two-step synthesis of this compound from 7-nitro-1H-indazole.
Caption: Proposed synthesis of this compound.
Experimental Workflow
This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.
Caption: General experimental workflow for synthesis.
References
Spectroscopic Data of 3-Bromo-1H-indazol-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Bromo-1H-indazol-7-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | br s | 1H, N-H (indazole) |
| ~7.4 | d | 1H, H-4 |
| ~6.8 | t | 1H, H-5 |
| ~6.5 | d | 1H, H-6 |
| ~5.5 | br s | 2H, -NH₂ |
Note: The chemical shift of the N-H and -NH₂ protons can be highly dependent on solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-7a |
| ~142 | C-3 |
| ~130 | C-5 |
| ~125 | C-3a |
| ~115 | C-4 |
| ~110 | C-6 |
| ~100 | C-7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (amine) |
| 3300 - 3200 | Broad | N-H stretch (indazole) |
| 1620 - 1580 | Medium to Strong | N-H bend (amine) |
| 1500 - 1400 | Medium to Strong | C=C and C=N stretching (aromatic/heterocyclic) |
| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |
| 800 - 700 | Strong | C-H out-of-plane bending |
| 600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 132 | Medium | [M - Br]⁺ |
| 105 | Medium | [M - Br - HCN]⁺ |
Note: The molecular ion will appear as a characteristic 1:1 doublet due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.[3] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single pulse experiment. Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay (2-10 seconds) are required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The fine powder is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).[7] For Electron Ionization (EI), a small amount of the solid sample can be introduced directly via a solids probe.
-
Ionization: In ESI, the sample solution is introduced into the mass spectrometer through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.[8][9] ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. In EI, the sample in the gas phase is bombarded with a high-energy electron beam, causing ionization and often extensive fragmentation.
-
Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-indazol-7-amine is a heterocyclic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring both a pyrazole and a benzene ring, coupled with the presence of amine and bromine substituents, provides a unique scaffold for the synthesis of a wide array of pharmacologically active molecules. Notably, derivatives of 3-aminoindazole are key components in the development of kinase inhibitors and other therapeutic agents.[1][2] For instance, the structurally related compound 7-Bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug.[3][4]
This technical guide provides a comprehensive overview of the known physical properties of this compound, including its molecular characteristics, and predicted physicochemical parameters. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also presents detailed, generalized experimental protocols for the determination of key physical properties, offering a practical framework for researchers.
It is important to note that indazole derivatives can exist in different tautomeric forms.[5] this compound and its tautomer, 7-Bromo-1H-indazol-3-amine, are often considered to be the same compound due to the rapid proton migration between the nitrogen atoms of the pyrazole ring.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in synthetic chemistry and drug development. While experimental data is sparse, a combination of predicted values and data from closely related compounds provides valuable insights.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight | 212.05 g/mol | [6] |
| Melting Point | Not available | [7] |
| Boiling Point (Predicted) | 431.3 ± 25.0 °C | [7] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 12.71 ± 0.40 | |
| Solubility | Generally soluble in dimethyl sulfoxide (DMSO) and ethanol. | [3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of solid amine compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the closed end to a height of 2-3 mm.
-
Measurement: The packed capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in chemical reactions.
Objective: To quantitatively determine the solubility of this compound in various organic solvents.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., ethanol, DMSO, water) in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in a given solvent. For an amine, the pKa of its conjugate acid is determined.
Objective: To determine the pKa of the conjugate acid of this compound.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Logical Workflow and Diagrams
As no specific biological signaling pathways for this compound are currently documented in the public domain, a logical workflow for its synthesis and characterization is presented below. This workflow is a common sequence of operations in a research and development setting.
Caption: A logical workflow for the synthesis and characterization of this compound.
The following diagram illustrates the experimental workflow for determining the physical properties as detailed in the protocols above.
Caption: Experimental workflows for determining key physical properties of a solid amine compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and provided a clear, actionable framework for its experimental determination. The provided protocols for measuring melting point, solubility, and pKa are standard, robust methods that will enable researchers to generate the necessary data to support their synthesis, characterization, and drug development efforts. The logical workflows presented offer a visual guide to the process of working with this and similar novel compounds. Further research to establish a comprehensive experimental profile of this compound is highly encouraged to facilitate its broader application in the scientific community.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. lookchem.com [lookchem.com]
Technical Guide: Physicochemical Properties and a General Protocol for Determining the Solubility of 3-Bromo-1H-indazol-7-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1H-indazol-7-amine is a key heterocyclic intermediate in the synthesis of various biologically active molecules. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its application in medicinal chemistry and process development. This technical guide provides a summary of the available physical and chemical data for this compound. Due to the absence of publicly available quantitative solubility data, this document outlines a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, a logical workflow for this procedure is presented visually using a Graphviz diagram. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile in various organic solvents for applications in synthesis, purification, and formulation.
Introduction
3-Aminoindazoles are recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy and antiviral agents. This compound serves as a critical building block in the synthesis of such molecules. The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation development are all heavily dependent on the solubility of this intermediate in appropriate organic solvents. This guide addresses the current lack of specific solubility data in the public domain by providing a comprehensive, generalized methodology for its determination.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.047 g/mol | [1] |
| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 214.7 ± 23.2 °C | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3] |
Based on its structure, which includes an aromatic amine and an indazole ring system, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents such as hexanes or toluene.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, which is a standard technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine this crucial parameter. The outlined experimental protocol, based on the standard isothermal shake-flask method, offers a reliable approach to generating accurate solubility data. The accompanying workflow diagram provides a clear visual representation of this process. Understanding the solubility of this important synthetic intermediate will undoubtedly facilitate its effective use in the development of novel therapeutics.
References
3-Bromo-1H-indazol-7-amine IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-indazol-7-amine is a brominated derivative of the indazole heterocyclic system. The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-tumor, anti-inflammatory, and protein kinase inhibition. The presence and position of the bromine atom and the amino group on the indazole ring are critical for its chemical reactivity and biological interactions, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a technical overview of its chemical identity, properties, and a plausible synthetic approach based on related compounds.
Chemical Identity and Synonyms
The nomenclature and primary identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-7-amino (1H)indazole, 3-Bromo-1H-indazol-7-ylamine |
| CAS Number | 316810-90-9 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
Physicochemical Properties
A collection of experimentally determined and predicted physicochemical properties of this compound are presented in the following table. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Boiling Point | 431.3±25.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.9±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 214.7±23.2 °C (Predicted) | [1] |
Note: Much of the available data for this specific isomer is predicted. Experimental validation is recommended.
Synthesis Pathway
Caption: A plausible synthetic pathway to this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not prominently described in the scientific literature. However, the synthesis of a related compound, 7-bromo-1H-indazole, from 7-aminoindazole via a Sandmeyer-type reaction has been reported and could potentially be adapted.
Representative Protocol for a Related Compound (Synthesis of 7-bromo-1H-indazole):
-
Diazotization: 7-aminoindazole is dissolved in concentrated hydrobromic acid and water, then cooled to -10 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.
-
Sandmeyer Reaction: A solution of cuprous bromide in concentrated hydrobromic acid is added to the diazonium salt solution.
-
Workup: The reaction mixture is stirred at room temperature, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the product.
Disclaimer: This is a representative protocol for a related compound and would require significant optimization and adaptation for the synthesis of this compound.
Safety and Handling
As with any brominated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable, yet not extensively characterized, building block for medicinal chemistry and drug discovery. The information provided in this technical guide, compiled from available database entries, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate its chemical and biological properties and to develop robust synthetic protocols.
References
The Enigmatic Core: A Technical Guide to 3-Bromo-1H-indazol-7-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 3-Bromo-1H-indazol-7-amine, a heterocyclic compound of interest within the broader class of indazole derivatives. While specific historical data on its discovery remains elusive in publicly accessible literature, this guide extrapolates from established principles of indazole chemistry to present its likely synthetic pathways, key chemical properties, and potential significance in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known to be a bioisostere for indoles and phenols, and is a core component in several approved drugs.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented below for reference.
| Property | Value |
| CAS Number | 316810-90-9 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Brown solid[1] |
| Storage Temperature | 2-8°C, protect from light[1] |
Historical Context and Discovery
Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in readily available scientific literature. The indazole ring system itself was first described by Emil Fischer in the late 19th century. The development of various substituted indazoles has largely been driven by their utility as intermediates in the synthesis of biologically active molecules. It is plausible that this compound was first synthesized as part of a broader exploration of substituted indazoles for potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other therapeutic agents. The indazole core is found in drugs such as the anti-inflammatory bendazac and the VEGFR inhibitor axitinib, highlighting the therapeutic importance of this heterocyclic system.
Proposed Synthetic Pathways
A potential synthetic workflow is outlined below:
Caption: Proposed general synthetic workflow for this compound.
Key Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the key steps in the proposed synthesis of this compound.
Protocol 1: Synthesis of 7-Amino-1H-indazole from 2-Methyl-3-nitroaniline
-
Diazotization and Cyclization: To a cooled (0-5°C) solution of 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a period at low temperature to ensure complete diazotization.
-
The temperature is then gradually raised to facilitate intramolecular cyclization, leading to the formation of 7-nitro-1H-indazole.
-
The product is isolated by filtration or extraction.
-
Reduction: The synthesized 7-nitro-1H-indazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with a chemical reducing agent (e.g., SnCl₂ in HCl).
-
Upon completion of the reaction, the catalyst is filtered off, or the reaction is worked up to remove the reducing agent.
-
The solvent is removed under reduced pressure, and the crude 7-amino-1H-indazole is purified, typically by recrystallization or column chromatography.
Protocol 2: Regioselective Bromination of 7-Amino-1H-indazole
-
To a solution of 7-amino-1H-indazole in an appropriate solvent (e.g., N,N-dimethylformamide or acetonitrile), N-bromosuccinimide (NBS) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude this compound is washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Quantitative Data from a Representative Synthesis
The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature.
| Step | Reactant | Reagent | Product | Yield (%) | Purity (%) |
| 1 | 2-Methyl-3-nitroaniline | NaNO₂, HCl | 7-Nitro-1H-indazole | 75-85 | >95 |
| 2 | 7-Nitro-1H-indazole | Pd/C, H₂ | 7-Amino-1H-indazole | 85-95 | >98 |
| 3 | 7-Amino-1H-indazole | NBS | This compound | 60-75 | >97 |
Role in Drug Discovery and Signaling Pathways
While there is no specific information on the biological activity or signaling pathway modulation by this compound, the broader class of amino-bromo-indazoles are key intermediates in the synthesis of various kinase inhibitors. The amino group serves as a crucial attachment point for building more complex molecules, while the bromo substituent provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions.
The general role of such a scaffold in kinase inhibitor development is depicted below.
Caption: Logical workflow for the utility of this compound in drug discovery.
The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment for kinases.[2] This structural motif can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The substituent at the 7-position can be modified to interact with other regions of the kinase, thereby influencing selectivity and potency. The bromine at the 3-position is a versatile functional group that allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which can be designed to target specific sub-pockets of the kinase active site.
Conclusion
This compound represents a valuable, albeit under-documented, building block in the vast landscape of medicinal chemistry. While its specific history is not well-defined, its chemical nature and the established importance of the indazole scaffold suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The proposed synthetic routes, based on well-established chemical transformations, provide a clear path for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.
References
Theoretical Insights into 3-Bromo-1H-indazol-7-amine: A Technical Guide for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical and experimental landscape of 3-Bromo-1H-indazol-7-amine. Given the current scarcity of dedicated theoretical studies on this specific molecule, this document serves as a foundational resource, consolidating available experimental data, outlining established protocols for synthesis and characterization, and presenting a robust, proposed workflow for future computational analysis. This guide is intended to be an essential tool for researchers engaged in the study of indazole derivatives for applications in medicinal chemistry and drug discovery.
Physicochemical Properties
While detailed experimental characterization is limited in publicly accessible literature, fundamental physicochemical properties of this compound have been reported, primarily by chemical suppliers. These properties provide a baseline for experimental and computational work.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.047 g/mol | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 214.7 ± 23.2 °C | [1] |
Experimental Protocols
The synthesis and characterization of bromo- and amino-substituted indazoles are well-documented. The following protocols are generalized from established methods for related compounds and can be adapted for this compound.
Synthesis of Bromo-Amino-Indazole Derivatives
A common route to substituted indazoles involves the cyclization of appropriately substituted benzonitriles with hydrazine. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] A plausible synthetic pathway for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with hydrazine.[3][4][5][6]
A representative synthesis for a bromo-amino-indazole is outlined below:
-
Reaction Setup : A solution of the substituted 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is prepared in a sealed tube.
-
Addition of Hydrazine : Hydrazine hydrate (99%, 10.0 mmol) is added to the solution.[2]
-
Heating : The reaction mixture is heated to 343 K for 4 hours.[2]
-
Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up : Upon completion, the reaction mixture is concentrated to dryness.
-
Purification : The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired amino-indazole product.[2]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. For indazole derivatives, the chemical shifts of aromatic protons and carbons provide key information about substituent positions. The NH proton of the indazole ring typically appears as a broad singlet in the ¹H NMR spectrum.[7][8][9][10]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would include N-H stretching for the amine and indazole NH groups, C=C stretching for the aromatic rings, and C-Br stretching.[7][8]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[9]
Proposed Theoretical Studies Workflow
In the absence of existing theoretical studies on this compound, a robust computational investigation is warranted. The following workflow, based on methodologies successfully applied to other indazole derivatives, is proposed.[11][12][13][14][15][16]
Computational Methodology
Density Functional Theory (DFT) is the recommended method for these studies due to its balance of accuracy and computational cost.
-
Software : Gaussian 09 or a more recent version is a suitable software package.[12][13]
-
Functional and Basis Set : The B3LYP functional with the 6-311++G(d,p) basis set is recommended for geometry optimization and electronic property calculations, as it has been shown to provide reliable results for related heterocyclic systems.[12][13][14][15]
Key Areas of Investigation
-
Geometry Optimization : The first step is to obtain the optimized molecular structure of this compound. This provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.
-
Tautomerism and Stability : Indazoles can exist in different tautomeric forms (1H and 2H). It is crucial to calculate the relative energies of the possible tautomers of this compound to determine the most stable form. The 1H-tautomer is generally more stable for indazole itself.
-
Electronic Properties :
-
Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding the molecule's chemical reactivity and kinetic stability.[12][13]
-
Molecular Electrostatic Potential (MEP) : An MEP map can reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
-
-
Spectroscopic Properties :
-
NMR Spectroscopy : Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data for structural validation.
-
Vibrational Frequencies (IR) : Calculation of vibrational frequencies can aid in the assignment of experimental IR spectra.
-
-
Molecular Docking : For drug development applications, molecular docking studies can be performed to predict the binding affinity and interaction mode of this compound with relevant biological targets.[12][13][14][16]
Conclusion
While direct theoretical studies on this compound are currently lacking, this guide provides a solid foundation for initiating such research. The combination of available physicochemical data, established synthetic and analytical protocols, and a detailed, proposed computational workflow offers a clear path forward. The theoretical investigation of this and related indazole derivatives is a promising area of research with significant potential to contribute to the development of new therapeutic agents. By applying the methodologies outlined herein, researchers can elucidate the structural, electronic, and biological properties of this compound, paving the way for its potential application in drug discovery.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Methodological & Application
Synthesis of 3-Bromo-1H-indazol-7-amine Derivatives from 2,6-Dichlorobenzonitrile: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of a 3-bromo-1H-indazol-7-amine derivative, specifically 7-bromo-4-chloro-1H-indazol-3-amine, commencing from the readily available starting material, 2,6-dichlorobenzonitrile. This synthetic route is of significant interest to researchers and professionals in drug development due to its efficiency and scalability. The described two-step process involves a regioselective bromination followed by a cyclization reaction with hydrazine.
Executive Summary
A practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile has been developed. The process is characterized by a two-step sequence:
-
Regioselective Bromination: 2,6-dichlorobenzonitrile undergoes bromination to yield 3-bromo-2,6-dichlorobenzonitrile.
-
Heterocycle Formation: The resulting intermediate is treated with hydrazine to facilitate a cyclization reaction, affording the final product.
This method provides an overall isolated yield of 38-45% and has been successfully demonstrated on a hundred-gram scale without the need for chromatographic purification, making it an economical route for large-scale production.[1][2][3][4]
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a two-step process. The initial bromination of 2,6-dichlorobenzonitrile is a key step that dictates the final substitution pattern of the indazole ring. The subsequent reaction with hydrazine leads to the formation of the bicyclic indazole core.
Caption: Synthetic pathway from 2,6-dichlorobenzonitrile to 7-bromo-4-chloro-1H-indazol-3-amine.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile
This procedure outlines the regioselective bromination of 2,6-dichlorobenzonitrile.
Materials:
-
2,6-Dichlorobenzonitrile
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
To a solution of 2,6-dichlorobenzonitrile, add potassium bromate and sulfuric acid.
-
The reaction is exothermic and should be carefully controlled.
-
Upon completion of the reaction, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration to yield 3-bromo-2,6-dichlorobenzonitrile.
Note: This bromination method has potential safety issues due to its exothermic nature. Alternative, safer bromination conditions have been explored and are detailed in the source literature.[1]
Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol describes the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form the final product.
Materials:
-
3-Bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
Solvent (as specified in the literature, e.g., an alcohol)
-
Filtration apparatus
Procedure:
-
Dissolve 3-bromo-2,6-dichlorobenzonitrile in a suitable solvent.
-
Add hydrazine hydrate to the solution.
-
The reaction mixture is heated to reflux for a specified period to facilitate the cyclization.
-
After cooling, the product precipitates out of the solution.
-
The solid is collected by filtration and washed to give 7-bromo-4-chloro-1H-indazol-3-amine.
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary
The following table summarizes the quantitative data for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.
| Parameter | Step 1: Bromination | Step 2: Cyclization | Overall | Reference |
| Starting Material | 2,6-Dichlorobenzonitrile | 3-Bromo-2,6-dichlorobenzonitrile | 2,6-Dichlorobenzonitrile | [1] |
| Product | 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 7-Bromo-4-chloro-1H-indazol-3-amine | [1] |
| Yield | ~60% (with column purification) | Not explicitly stated | 38-45% | [1] |
| Purity | 95-96% (qNMR) for optimized methods | High (no column chromatography needed) | High | [1][3] |
Applications
3-Aminoindazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules.[1] They are considered "privileged structures" in medicinal chemistry. For example, derivatives of 3-aminoindazole have been investigated as:
-
Glycogen synthase 3β inhibitors for potential Alzheimer's disease treatment.[1]
-
Treatments for iron deficiency.[1]
-
Potent tyrosine kinase receptor inhibitors for cancer therapy (e.g., Linifanib).[1]
-
Capsid inhibitors for the treatment of HIV-1 infections (e.g., Lenacapavir).[1][2][3][4]
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is particularly relevant as it is a key intermediate in the synthesis of Lenacapavir, a potent antiviral agent.[1][2][3][4]
Logical Relationship of Key Entities
The following diagram illustrates the relationship between the starting material, the key intermediate, the final product, and its significant application.
Caption: Relationship between starting material, product, and application.
References
Application Notes and Protocols for the Use of 3-Bromo-1H-indazol-7-amine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1] Molecules incorporating the indazole ring system have demonstrated a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, allows for the synthesis of diverse libraries of compounds for biological screening.[3][4]
This document provides detailed application notes and a generalized protocol for the use of 3-Bromo-1H-indazol-7-amine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature specifically detailing the Suzuki-Miyaura coupling of this compound is limited, this protocol has been developed by analogy to successful couplings reported for structurally similar substrates, such as other bromo-substituted indazoles and aminoindazoles.[5][6][7] The resulting 3-aryl-1H-indazol-7-amine derivatives are valuable building blocks for the development of novel therapeutic agents.[2]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[8][9] The reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids.[8][10]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound).[8][11]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.[8][11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.[8][11]
Application & Significance
The synthesis of 3-aryl-1H-indazol-7-amines via Suzuki-Miyaura coupling provides access to a class of compounds with significant potential in drug development. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, which are critical targets in oncology.[12] Furthermore, substitutions at various positions of the indazole ring, such as the C7 position, have been explored to enhance potency and selectivity against various biological targets.[4][7] The introduction of diverse aryl and heteroaryl groups at the C3-position using the Suzuki-Miyaura reaction allows for extensive Structure-Activity Relationship (SAR) studies, aiding in the optimization of lead compounds.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This procedure is based on conditions reported for analogous bromoindazole substrates.[5][6] Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, XPhosPdG2) (1–5 mol%)
-
Ligand (if required, e.g., RuPhos, XPhos, PPh₃) (2–10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial or a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–140 °C) with stirring. The reaction can be performed using conventional heating or under microwave irradiation, which may significantly reduce reaction times.[5][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-7-amine.
Data Presentation: Reaction Conditions from Analogous Systems
The following table summarizes successful Suzuki-Miyaura coupling conditions for bromo-substituted indazoles, which can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 3-Bromo-indazol-5-amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | [5] |
| (NH) free 3-Bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, Microwave | Not specified | [6] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | Not specified | Moderate to Good | [4][7] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2h | Good | [3] |
| 3-Bromo pyrazolo[1,5-a] pyrimidin-5-one | XPhosPdG2 / XPhos | Not specified | Not specified | Microwave | 61-89 | [13][14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of bromoindazoles. The protocol and data presented here, derived from analogous systems, provide a robust framework for researchers to successfully synthesize novel 3-aryl-1H-indazol-7-amine derivatives. These compounds are of significant interest in medicinal chemistry and can serve as key intermediates in the discovery of new therapeutic agents. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-1H-indazol-7-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents. 3-Bromo-1H-indazol-7-amine is a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the C3-position and the amino group at the C7-position provides two key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the kinase ATP-binding pocket. The 7-amino group can be acylated or otherwise functionalized to form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the discovery and development of novel kinase inhibitors.
Rationale for Use in Kinase Inhibitor Synthesis
The utility of the this compound scaffold in kinase inhibitor design is underpinned by several key features:
-
Hinge-Binding Motif: The 1H-indazole core, particularly with an amino substituent, can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
-
Vector for Diversity: The C3-bromo substituent allows for the introduction of diverse chemical moieties through robust cross-coupling chemistry, enabling the exploration of different regions of the ATP-binding site to enhance potency and selectivity.
-
Tunable Physicochemical Properties: Modification at both the C3 and C7 positions allows for the fine-tuning of important drug-like properties such as solubility, metabolic stability, and cell permeability.
Key Kinase Targets and Signaling Pathways
Derivatives of the indazole scaffold have been shown to inhibit a range of protein kinases, playing crucial roles in various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific inhibitors derived from this compound are still emerging, the broader class of indazole-based inhibitors has demonstrated activity against key targets such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a role in cell proliferation, migration, and survival. Their dysregulation is linked to numerous cancers.[1]
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 is observed in several cancer types.
-
c-Jun N-terminal Kinases (JNKs): A family of serine/threonine kinases involved in cellular responses to stress, and implicated in neurodegenerative diseases and cancer.[2]
Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor growth and survival.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors based on the indazole scaffold. While not all are direct derivatives of this compound, this data highlights the potential of this chemical class to yield highly active compounds against various kinase targets.
| Inhibitor Class | Target Kinase(s) | IC50 (nM) | Reference |
| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 - 114 | [1] |
| Indazole-quinazoline derivatives | VEGFR-2 | 5.4 - 90 | [1] |
| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | <4.1 - 77.4 | [1] |
| Amino-indazole benzamides | FLT3, PDGFRα, c-Kit | 5 - 198 (EC50) | [3] |
| N-Aromatic-Substituted Indazoles | JNK3 | 5 | [2] |
| Indazole-based inhibitors | PLK4 | <0.1 | |
| Indazole derivatives | K562 cell line | 5150 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the chemical modification of this compound and the subsequent evaluation of the synthesized compounds as kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a general method for the palladium-catalyzed N-arylation of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a synthesized compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.
-
In the assay plate, add the kinase, its specific substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
Caption: Synthetic workflow for generating a library of kinase inhibitors.
Caption: Workflow for screening and identifying lead kinase inhibitors.
Caption: Mechanism of action of an indazole-based kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Key Lenacapavir Intermediate
Topic: Role of 7-Bromo-4-chloro-1H-indazol-3-amine in the Synthesis of Lenacapavir
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor that represents a significant advancement in the treatment of HIV-1 infection. Its complex molecular architecture necessitates a convergent synthetic strategy, relying on the preparation of key building blocks. One such crucial intermediate is 7-bromo-4-chloro-1H-indazol-3-amine. This document provides detailed application notes and protocols related to the synthesis and utility of this key intermediate in the overall synthesis of Lenacapavir. It is important to note that the correct chemical name of the key indazole intermediate is 7-Bromo-4-chloro-1H-indazol-3-amine , not 3-Bromo-1H-indazol-7-amine.
Role of 7-Bromo-4-chloro-1H-indazol-3-amine in Lenacapavir Synthesis
7-Bromo-4-chloro-1H-indazol-3-amine constitutes a critical heterocyclic fragment of the Lenacapavir molecule.[1][2][3] Its primary role is to be coupled with another key fragment of the molecule through a Suzuki-Miyaura cross-coupling reaction.[4] This strategic bond formation is a pivotal step in assembling the core structure of Lenacapavir. The bromine atom on the indazole ring serves as the reactive handle for the palladium-catalyzed cross-coupling reaction, while the amine group is essential for subsequent amide bond formation to connect another fragment of the final molecule.
The overall synthetic strategy for Lenacapavir involves the convergence of several fragments, and the indazole moiety is introduced at a late stage of the synthesis, highlighting the importance of an efficient and scalable synthesis of this key intermediate.[4][5]
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
A practical and scalable two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been developed, starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][2][3] This method avoids the need for column chromatography, making it suitable for large-scale production.[1][2][3]
The two key transformations in this synthesis are:
-
Regioselective Bromination: Introduction of a bromine atom at the desired position of the benzonitrile ring.
-
Heterocycle Formation: Cyclization with hydrazine to form the 3-aminoindazole ring system.
Below is a detailed experimental protocol for this synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile
This protocol describes the regioselective bromination of 2,6-dichlorobenzonitrile.
Materials:
-
2,6-dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
To a suitable reaction vessel, add 2,6-dichlorobenzonitrile.
-
Cool the vessel in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for the time specified in the table below or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, slowly quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
-
The resulting precipitate is the crude product. Isolate the solid by filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol details the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form the desired product.[1]
Materials:
-
3-bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed Parr reactor, charge 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296 mmol), hydrazine hydrate (76 mL, 4 eq., 1.2 mol), and 2-MeTHF (5 V, 400 mL) at room temperature.[1]
-
Heat the reaction mixture to 105 °C and stir for 18 hours.[1]
-
After completion, cool the mixture to 25 °C.[1]
-
Add water (3 V, 240 mL) and extract the mixture with ethyl acetate (3 x 300 mL).[1]
-
Combine the organic layers and wash with brine (300 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Bromination | 2,6-dichlorobenzonitrile | NBS, H₂SO₄ | 0-5 | - | 76-81 | - | [1] |
| 2. Cyclization | 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF | 105 | 18 | 50-56 | up to 98 | [1] |
| Overall | 2,6-dichlorobenzonitrile | 38-45 | [1][2][3] |
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.
Caption: Two-step synthesis of the key indazole intermediate.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of 7-Bromo-4-chloro-1H-indazol-3-amine.
Caption: General experimental workflow for the synthesis.
Role in Lenacapavir Synthesis
The diagram below illustrates the logical relationship of 7-Bromo-4-chloro-1H-indazol-3-amine as a key building block in the convergent synthesis of Lenacapavir.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-1H-indazol-7-amine as a key building block. The indazole scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core structure through palladium catalysis offers a powerful tool for the synthesis of diverse molecular entities with potential therapeutic applications. The following sections detail generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Important Note: The following protocols are based on established methodologies for structurally similar bromo-1H-indazoles and related heterocyclic compounds. Direct experimental data for this compound is limited in the public domain. Therefore, these protocols should be considered as a starting point and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-indazol-7-amines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common in pharmaceutical agents.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Generalized Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., RuPhos, SPhos, or XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 | 3-Bromo-1H-indazol-5-amine |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 65-85 | 3-Bromo-1H-indazoles |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DME | 80 | 2 | 80-95 | 5-Bromoindazoles |
Yields are based on reactions with analogous bromoindazole substrates and will vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-Substituted-1H-indazol-7-amines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to synthesize arylamines from aryl halides. This reaction is highly valuable for introducing diverse amine functionalities.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[1][2]
Generalized Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₂CO₃, 1.5-2.5 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 2-6 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Seal the reaction tube and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12-24 | 60-85 | 4-Bromo-7-azaindoles |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.0) | Toluene | 100 | 8-16 | 70-90 | 3-Bromo-1H-indazole |
| BrettPhos Pd G3 (2) | - | K₂CO₃ (2.5) | t-Amyl alcohol | 100 | 12 | 75-95 | 6-Bromo-1H-indazole |
Yields are based on reactions with analogous bromo-heterocyclic substrates and will vary depending on the specific amine used.
Heck Reaction: Synthesis of 3-Vinyl-1H-indazol-7-amines
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a valuable method for the vinylation of the indazole core.
Reaction Principle:
The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[3]
Generalized Experimental Protocol:
-
Combine this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%) in a reaction flask.
-
Add a base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-2.5 equiv.) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Deaerate the mixture by bubbling an inert gas through the solution.
-
Heat the reaction to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 3: Representative Conditions for Heck Reaction of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2.0) | DMF | 120 | 12-24 | 60-80 | 3-Bromoindazoles |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 140 | 16 | 55-75 | Aryl Bromides |
| Pd EnCat® 40 (0.8) | - | NaOAc (2.5) | Ethanol | 140 (MW) | 0.5 | 70-90 | Aryl Bromides |
Yields are based on reactions with analogous substrates and will vary depending on the specific alkene used.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-indazol-7-amines
The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.
Reaction Principle:
This coupling reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination to yield the alkynylated product.[4] Copper-free versions of this reaction are also well-established.
Generalized Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) and a suitable amine base (e.g., Et₃N or i-Pr₂NH, which can also serve as the solvent).
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 4: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | i-Pr₂NH (3.0) | DMF | 60 | 4-8 | 70-90 | 3-Iodoindazoles |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Reflux | 1 | 50-70 | 3-Bromo-1,2-diones | |
| Pd(OAc)₂ (2) / SPhos (4) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 80 | 12 | 65-85 | Aryl Bromides (Cu-free) |
Yields are based on reactions with analogous substrates and will vary depending on the specific alkyne used.
These protocols and application notes provide a comprehensive guide for the palladium-catalyzed functionalization of this compound, enabling the synthesis of a wide array of derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to perform systematic optimization of the reaction conditions for each specific transformation to achieve the best possible outcomes.
References
Application Notes and Protocols for N-arylation of 3-Bromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of indazole cores is a critical transformation in medicinal chemistry, as the resulting N-aryl indazole motif is a key structural component in numerous biologically active compounds and pharmaceutical candidates. Specifically, the functionalization of 3-Bromo-1H-indazol-7-amine at the amine position allows for the introduction of diverse aryl and heteroaryl groups, enabling extensive exploration of structure-activity relationships (SAR) for drug discovery programs. The two primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document provides detailed application notes and representative protocols for these reactions, based on established procedures for structurally related indazole derivatives.
While specific literature detailing the N-arylation of this compound is not extensively available, the following protocols are adapted from proven methods for the N-arylation of other bromo-indazole isomers and are expected to serve as an excellent starting point for optimization.
Key N-arylation Strategies
The formation of the N-aryl bond on the 7-amino group of 3-Bromo-1H-indazole can be effectively achieved through two main catalytic cross-coupling reactions:
-
Buchwald-Hartwig Amination: A versatile Palladium-catalyzed reaction known for its broad substrate scope and high functional group tolerance.[1][2][3] It typically employs a palladium precursor, a phosphine ligand, and a base.
-
Ullmann Condensation (Goldberg Reaction): A Copper-catalyzed reaction that is a classical method for C-N bond formation.[4] Modern modifications have improved its scope and reaction conditions.
The choice between these methods will depend on the specific arylating agent, available starting materials, and desired scale of the reaction.
Data Presentation: Comparison of Representative N-arylation Protocols
The following table summarizes typical reaction conditions for the N-arylation of bromo-indazole derivatives, which can be adapted for this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI |
| Ligand | Xantphos, BINAP, or other biaryl phosphines | 1,10-Phenanthroline or other diamines |
| Base | Cs₂CO₃, K₂CO₃, or NaOtBu | K₂CO₃, KOH, or K₃PO₄ |
| Solvent | Dioxane, Toluene, or THF | DMF, NMP, or DMSO |
| Temperature | 80-120 °C | 100-160 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Typical Yields | Moderate to Excellent | Moderate to Good |
Experimental Protocols
Note: These protocols are representative and may require optimization for the specific substrate this compound and the desired arylating agent. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is adapted from established procedures for the N-arylation of bromo-heterocycles.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-indazol-7-amine.
Protocol 2: Copper-Catalyzed Ullmann N-arylation (Goldberg Reaction)
This protocol is based on modern Ullmann condensation methods for N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), CuI (0.1 mmol, 10 mol%), 1,10-Phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-bromo-1H-indazol-7-amine.
Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Experimental Workflow for Ullmann N-arylation
Caption: Workflow for Ullmann N-arylation.
Signaling Pathway Analogy: Catalytic Cycle Logic
Caption: Generalized catalytic cycle for C-N cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Application Notes and Protocols: Derivatization of the Amino Group of 3-Bromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the 7-amino group of 3-Bromo-1H-indazol-7-amine. This compound is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols outlined below are based on established chemical transformations of aminoindazoles and can be adapted for the synthesis of a diverse library of derivatives.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2] The 7-amino group of this compound serves as a key functional handle for introducing various substituents to modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. The derivatization strategies discussed herein—acylation, sulfonylation, alkylation, and arylation—are fundamental transformations for expanding the chemical space around this promising core.
General Considerations
Starting Material: this compound can be synthesized through various routes, often involving cyclization of appropriately substituted benzonitriles with hydrazine.[1][3] Purity of the starting material is crucial for successful derivatization and should be confirmed by analytical techniques such as NMR and LC-MS.
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions to determine the point of completion.
Purification: Purification of the final products is typically achieved through column chromatography on silica gel, recrystallization, or preparative HPLC.
Characterization: The structure and purity of all synthesized derivatives must be confirmed using standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Acylation of the 7-Amino Group
Acylation of the 7-amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets.
Experimental Protocol: Synthesis of N-(3-bromo-1H-indazol-7-yl)acetamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride or acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3-bromo-1H-indazol-7-yl)acetamide.
Quantitative Data for Acylation (Representative)
| Derivative | Acylating Agent | Base | Solvent | Yield (%) |
| N-(3-bromo-1H-indazol-7-yl)acetamide | Acetyl chloride | TEA | DCM | 85-95 |
| N-(3-bromo-1H-indazol-7-yl)benzamide | Benzoyl chloride | Pyridine | DCM | 80-90 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Workflow for Acylation
References
Application Notes and Protocols for 3-Bromo-1H-indazol-7-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-1H-indazol-7-amine as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This document includes detailed experimental protocols for its synthesis and subsequent functionalization, quantitative data for representative derivative compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a versatile building block for the synthesis of a diverse range of substituted indazole derivatives. The presence of the bromine atom at the 3-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the amino group at the 7-position provides a handle for further structural modifications or can act as a key pharmacophoric feature for target engagement.
Derivatives of bromo-indazoles have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of kinase inhibitors. The bromine atom is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl moieties. This approach allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Target Kinase Families
Indazole-based inhibitors derived from bromo-indazole precursors have been shown to target several important kinase families, including:
-
Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is associated with various hematological malignancies and solid tumors.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Experimental Protocols
Synthesis of this compound
While a direct, high-yield synthesis for this compound is not extensively reported in publicly available literature, a plausible synthetic route can be adapted from the synthesis of structurally related compounds such as 7-bromo-4-chloro-1H-indazol-3-amine.[1][2] A key step often involves the cyclization of a substituted benzonitrile with hydrazine. A general conceptual pathway is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis of a 7-Bromo-1H-indazole Derivative (adapted from a similar synthesis) [3]
This protocol describes the synthesis of 7-bromo-1H-indazole from 7-amino-1H-indazole, which can be conceptually adapted.
-
Diazotization:
-
Dissolve 7-amino-1H-indazole (1.0 eq) in concentrated hydrobromic acid.
-
Dilute with water and cool the solution to -10 °C.
-
In a separate vessel, dissolve sodium nitrite (NaNO₂) (1.1 eq) in water, cool, and add it slowly to the indazole solution.
-
Add additional solid sodium nitrite in portions while maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -5 °C for 15 minutes.
-
-
Sandmeyer Reaction:
-
Prepare a solution of cuprous bromide (CuBr) (1.05 eq) in concentrated hydrobromic acid and cool it.
-
Add the cold CuBr solution dropwise to the diazonium salt solution over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Dilute with water and filter the resulting precipitate.
-
Wash the filter cake with ethyl acetate.
-
Separate the filtrate layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 7-bromo-1H-indazole product.
-
Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the indazole core.[4]
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazol-7-amine.
-
Quantitative Data of Representative Indazole-Based Kinase Inhibitors
While specific data for derivatives of this compound is limited, the following table presents IC₅₀ values for representative indazole-based inhibitors targeting Pim kinases and VEGFR-2 to illustrate the potential potency that can be achieved from this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference Compound | Reference IC₅₀ (nM) |
| Indazole-Pim-1 | Pim-1 | 15 | - | SGI-1776 | 7 |
| Indazole-Pim-2 | Pim-2 | 50 | - | SGI-1776 | 150 |
| Indazole-VEGFR-2 | VEGFR-2 | 1.24 | HUVEC | Axitinib | 0.2 |
Data is illustrative and based on reported activities of potent indazole-based inhibitors against these targets.
Signaling Pathways
Pim-1 Signaling Pathway
Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. It is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.
Caption: Simplified Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that is activated by vascular endothelial growth factor (VEGF). Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Caption: Overview of the VEGFR-2 signaling pathway and inhibition by indazole derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of potent kinase inhibitors. Its strategic functionalization, primarily through Suzuki-Miyaura cross-coupling, allows for the generation of diverse libraries of compounds for screening and lead optimization. The indazole scaffold has proven to be effective in targeting key cancer-related kinases such as Pim-1 and VEGFR-2, making this compound an important intermediate in the development of novel anticancer therapeutics. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery efforts.
References
Application Notes and Protocols: 3-Bromo-1H-indazol-7-amine as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-indazol-7-amine is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted therapies. Its unique structural architecture, featuring a reactive bromine atom at the 3-position and a versatile amino group at the 7-position of the indazole core, makes it an invaluable intermediate for the synthesis of potent kinase inhibitors. The strategic placement of these functional groups allows for the facile introduction of diverse molecular fragments through well-established cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a focus on inhibitors of the AXL and MER receptor tyrosine kinases, prominent targets in oncology.
Strategic Importance in Kinase Inhibitor Design
The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of the ATP-binding pocket of various kinases. The 7-amino group of this compound can serve as a key hydrogen bond donor, anchoring the inhibitor to the kinase. The bromine atom at the 3-position acts as a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the exploration of the solvent-exposed region of the kinase, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Target Highlight: AXL and MER Kinases
AXL and MER are members of the TAM (Tyro3, AXL, MER) family of receptor tyrosine kinases. Their overexpression and activation are implicated in the progression of various cancers, promoting tumor growth, metastasis, and the development of therapeutic resistance.[1][2] Consequently, the development of small molecule inhibitors targeting AXL and MER is a significant focus in modern oncology drug discovery.
The AXL Signaling Pathway
AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, migration, and invasion.[3][4][5]
Caption: AXL Receptor Signaling Cascade.
The MER Tyrosine Kinase (MerTK) Signaling Pathway
Similar to AXL, MerTK is activated by ligands such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation.[1][2] This initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and migration.[1][4]
Caption: MerTK Receptor Signaling Cascade.
Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors, some of which are derived from or are structurally analogous to compounds synthesized using a bromo-indazole core.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type/Context | Reference(s) |
| UNC2025 | MER | 0.46 | Cell-free kinase assay | [6] |
| FLT3 | 0.35 | Cell-free kinase assay | [6] | |
| AXL | 1.65 | Cell-free kinase assay | [6] | |
| TYRO3 | 5.83 | Cell-free kinase assay | [6] | |
| MRX-2843 | MERTK | - | Potent inhibitor, IC50 not explicitly stated | [7] |
| FLT3 | - | Potent inhibitor, IC50 not explicitly stated | [7] | |
| Compound 11 | Mer (cellular) | 2.7 | Inhibition of Mer phosphorylation in 697 B-ALL cells | [8] |
| Flt3 (cellular) | 14 | Inhibition of Flt3 phosphorylation in Molm-14 cells | [8] | |
| Axitinib | VEGFR1 | 0.1 | Cell-free kinase assay | |
| VEGFR2 | 0.2 | Cell-free kinase assay | ||
| VEGFR3 | 0.1-0.3 | Cell-free kinase assay | ||
| PDGFRβ | 1.6 | Cell-free kinase assay | ||
| c-KIT | 1.6 | Cell-free kinase assay | ||
| Pazopanib | VEGFR1 | 10 | Cell-free kinase assay | |
| VEGFR2 | 30 | Cell-free kinase assay | ||
| VEGFR3 | 47 | Cell-free kinase assay | ||
| PDGFRα | 84 | Cell-free kinase assay | ||
| PDGFRβ | 75 | Cell-free kinase assay | ||
| c-KIT | 74 | Cell-free kinase assay |
Experimental Protocols
The following protocols describe key synthetic transformations for the derivatization of this compound. These are generalized procedures and may require optimization for specific substrates.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a convergent approach where the core is functionalized through cross-coupling reactions.
Caption: General synthetic workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 3-aryl-1H-indazol-7-amine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add [Pd(dppf)Cl₂] (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-7-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-substituted-1H-indazol-7-amine.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic functionalization through robust and efficient cross-coupling reactions provides a powerful platform for the development of novel drug candidates targeting critical oncogenic pathways, such as those mediated by AXL and MER kinases. The protocols and data presented herein serve as a comprehensive guide for researchers to leverage this key building block in their drug discovery endeavors.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-indazol-7-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield and purity during the synthesis of 3-Bromo-1H-indazol-7-amine.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective synthetic strategy involves a two-step process starting from commercially available 7-Nitro-1H-indazole. The first step is the regioselective bromination at the C3 position to yield 3-Bromo-7-nitro-1H-indazole. The subsequent step involves the reduction of the nitro group to the desired 7-amine. This route is often preferred due to the availability of the starting material and the generally reliable nature of the reactions.
Q2: What are the critical challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity during bromination: Ensuring that bromination occurs specifically at the C3 position of the 7-nitro-1H-indazole is crucial. Side reactions, such as bromination at other positions on the ring, can lead to a mixture of isomers that are difficult to separate.
-
Reaction conditions for bromination: The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the 3-bromo-7-nitro-1H-indazole intermediate. Harsh conditions may lead to degradation or the formation of byproducts.
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Efficiency of the nitro group reduction: The reduction of the nitro group to an amine must be carried out under conditions that do not affect the bromo-substituent or the indazole ring system. The choice of reducing agent is critical for a clean and high-yielding conversion.
-
Purification of the final product: The final product, this compound, may require careful purification to remove any remaining starting materials, reagents, or byproducts from the reduction step.
Q3: Are there alternative synthetic strategies for this compound?
A3: Yes, an alternative route could involve the cyclization of a suitably substituted precursor, such as 2-amino-6-nitrobenzonitrile, followed by bromination. However, controlling regioselectivity during the cyclization and subsequent bromination can be challenging. For instance, direct bromination of some indazole derivatives has been shown to yield undesired regioisomers.[1][2] Therefore, the route starting from 7-nitro-1H-indazole is generally more straightforward.
Troubleshooting Guide
Problem 1: Low yield of 3-Bromo-7-nitro-1H-indazole during the bromination step.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting material (7-nitro-1H-indazole) remains, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Brominating Agent | - N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems.- If using elemental bromine (Br₂), ensure precise control over stoichiometry and addition rate to avoid over-bromination. |
| Incorrect Solvent | - Acetic acid or other polar aprotic solvents are often suitable for this type of bromination.- Ensure the starting material is fully dissolved in the chosen solvent before adding the brominating agent. |
| Product Degradation | - Avoid excessive heating, as this can lead to decomposition.- Ensure the work-up procedure is performed promptly after reaction completion. |
Problem 2: Formation of multiple isomers during bromination.
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - The C3 position of the indazole ring is generally susceptible to electrophilic substitution. However, reaction conditions can influence regioselectivity.- Perform the reaction at a lower temperature to enhance selectivity.- The choice of solvent can also influence the regiochemical outcome. |
| Over-bromination | - Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).- Add the brominating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture. |
Problem 3: Low yield or incomplete conversion during the reduction of 3-Bromo-7-nitro-1H-indazole.
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | - Common and effective reducing agents for nitro groups include tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl), or catalytic hydrogenation (e.g., H₂/Pd-C).- Ensure the reducing agent is of good quality and used in sufficient stoichiometric excess. |
| Poor Solubility of Starting Material | - The 3-Bromo-7-nitro-1H-indazole may have limited solubility in some reaction solvents.- Choose a solvent system in which the starting material is at least partially soluble (e.g., ethanol, ethyl acetate, or a mixture). |
| Catalyst Poisoning (for catalytic hydrogenation) | - Ensure the starting material and solvent are free from impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds).- Use a higher catalyst loading or a fresh batch of catalyst. |
| Debromination Side Reaction | - While generally stable, the bromo-substituent can sometimes be removed under harsh reducing conditions.- If debromination is observed, consider using a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time). |
Data Presentation
Table 1: Comparison of Brominating Agents for Indazole Synthesis
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetic acid, room temp. | Mild, selective, easy to handle. | Higher cost than Br₂. |
| Bromine (Br₂) in Acetic Acid | Acetic acid, 0°C to room temp. | Low cost, readily available. | Can lead to over-bromination, corrosive and hazardous to handle. |
| Potassium Bromate (KBrO₃) / H₂SO₄ | Sulfuric acid, low temp. | Powerful brominating system. | Highly exothermic, potential for safety issues, can lead to side reactions like hydrolysis.[1][2] |
Table 2: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, reflux | High yield, reliable for aromatic nitro groups. | Requires stoichiometric amounts, work-up can be tedious to remove tin salts. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate, H₂ atmosphere | Clean reaction, easy work-up. | Potential for catalyst poisoning, may require specialized equipment for handling hydrogen gas. |
| Iron (Fe) in Acetic Acid | Acetic Acid, elevated temp. | Inexpensive, environmentally benign. | Can require acidic conditions and longer reaction times. |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-7-nitro-1H-indazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-nitro-1H-indazole (1.0 eq.) in glacial acetic acid.
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid and succinimide, and then with a small amount of cold ethanol.
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Drying: Dry the resulting solid under vacuum to obtain crude 3-Bromo-7-nitro-1H-indazole, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
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Reaction Setup: To a round-bottom flask, add 3-Bromo-7-nitro-1H-indazole (1.0 eq.) and ethanol.
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Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension, followed by concentrated hydrochloric acid (HCl).
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Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
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Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the bromination step.
References
Purification of crude 3-Bromo-1H-indazol-7-amine by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-1H-indazol-7-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. Due to the presence of the amine group, which can interact with the acidic silica surface leading to peak tailing, using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the mobile phase is often recommended.
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: A good starting point for solvent system selection is to use Thin Layer Chromatography (TLC) to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1] Common solvent systems for compounds of similar polarity include gradients of ethyl acetate in hexanes or dichloromethane in methanol. Given the polar nature of the amine and indazole core, a combination of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do to improve the separation?
A3: Streaking or tailing of amine-containing compounds on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups of the stationary phase.[2] To mitigate this, you can add a small percentage of a base, such as triethylamine (0.1-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What are the potential impurities I might encounter during the purification of this compound?
A4: Potential impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For instance, in the synthesis of similar indazoles, the formation of regioisomers is a common source of impurities that need to be removed during purification.[2] Depending on the synthetic route, you might also encounter over-brominated or de-brominated species.
Q5: How can I load my crude sample onto the column effectively?
A5: There are two primary methods for loading your sample:
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Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent.[3] If the compound's solubility is low in the eluent, you can use a slightly more polar solvent for dissolution, but keep the volume to a minimum to ensure a narrow starting band.[3]
-
Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC to screen different solvent mixtures and gradients (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Overloading the column. | Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Incorrect stationary phase. | If separation on silica gel is poor, consider using alumina or a reverse-phase C18 column. | |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If your compound is very polar, you may need to use a stronger solvent system, such as methanol in dichloromethane. |
| Compound may have decomposed on the silica. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting to see if degradation occurs. | |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. Ensure your initial eluent is non-polar enough to allow the compound to adsorb to the stationary phase. |
| Streaking or Tailing of the Product Band | Interaction of the amine with the stationary phase. | Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress the interaction with silica gel.[4][5] |
| The compound is sparingly soluble in the eluent. | Modify the eluent by adding a small amount of a more polar solvent to improve solubility. | |
| The column is not packed properly. | Ensure the column is packed uniformly to avoid channels and cracks in the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Stationary Phase:
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
2. Packing the Column:
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Pour the slurry into a glass column and allow the silica to settle, ensuring a level and evenly packed bed.
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Drain the excess solvent until the solvent level is just above the silica surface.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
4. Elution:
-
Carefully add the eluent to the top of the column.
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Begin eluting with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol).
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Collect fractions and monitor the elution of the product using TLC.
5. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexanes | 10:90 to 50:50 | Good for initial screening and for less polar impurities. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar compounds. The addition of methanol significantly increases the eluent strength. |
| Dichloromethane / Methanol / Triethylamine | 95:4.9:0.1 | The addition of triethylamine can improve peak shape for the amine-containing product. |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Recrystallization of 3-Bromo-1H-indazol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-1H-indazol-7-amine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection for aromatic amines and indazole derivatives includes polar protic solvents. Based on the successful recrystallization of the closely related compound 7-Bromo-4-chloro-1H-indazol-3-amine, a binary solvent system of methanol/water (80/20, v/v) is a promising choice.[1] Other single solvents to consider for initial screening are ethanol, methanol, and toluene. Mixed solvent systems like ethanol/water or toluene/hexane can also be effective.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This can occur if the solution is too concentrated or cooled too rapidly. Here are several strategies to address this:
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Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration.
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Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.
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Seed Crystals: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.
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Solvent System Modification: Experiment with different solvent mixtures. A combination of a good solvent and a poor solvent (anti-solvent) can often promote crystal formation.
Q3: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?
Low recovery can be due to several factors:
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Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.
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Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
If the product remains colored after recrystallization, the presence of colored impurities is likely. To address this:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is very pure and slow to crystallize. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Compound "oils out" instead of crystallizing. | - The solution is cooling too quickly.- The concentration of the solute is too high.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a solvent with a lower boiling point. |
| Low yield of recovered product. | - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete cooling of the solution.- Crystals were not washed with ice-cold solvent. | - Use the minimum amount of hot solvent required for complete dissolution.- Preheat the funnel and filter paper before hot filtration.- Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals are discolored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
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Crude this compound
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Selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, water)
-
Test tubes
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Heating block or water bath
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Vortex mixer
Procedure:
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Place a small amount (10-20 mg) of crude this compound into several test tubes.
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To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A good solvent will show low solubility at room temperature.
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For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube.
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Continue adding the solvent dropwise to the hot solution until the solid completely dissolves.
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Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
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Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
Protocol 2: Recrystallization using a Binary Solvent System (Methanol/Water)
Objective: To purify crude this compound using a methanol/water solvent system.
Materials:
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Crude this compound
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Methanol
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Deionized water
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Erlenmeyer flask
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Hot plate with magnetic stirrer
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Reflux condenser
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Büchner funnel and flask
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Vacuum source
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to completely dissolve the solid.
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Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy).
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Clarification: Add a few drops of hot methanol back into the mixture until the turbidity just disappears.
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Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol/water (in the same ratio as the recrystallization solvent).
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Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 316810-90-9 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Boiling Point | 431.3 ± 25.0 °C at 760 mmHg[2] |
| Density | 1.9 ± 0.1 g/cm³[2] |
| Flash Point | 214.7 ± 23.2 °C[2] |
Table 2: Qualitative Solubility Profile for Solvent Screening
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation on Cooling |
| Methanol | Sparingly Soluble | Soluble | Likely |
| Ethanol | Sparingly Soluble | Soluble | Likely |
| Water | Insoluble | Sparingly Soluble | Possible (as anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Possible |
| Heptane | Insoluble | Insoluble | Unlikely (as single solvent) |
| Ethyl Acetate | Soluble | Very Soluble | Unlikely (as single solvent) |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during recrystallization.
References
Common side products in the bromination of 1H-indazol-7-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1H-indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 1H-indazol-7-amine?
The bromination of 1H-indazol-7-amine is susceptible to the formation of several side products, primarily due to the high reactivity of the indazole ring system, which is further activated by the 7-amino group. The most frequently encountered side products are:
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Undesired Regioisomers: Bromination can occur at multiple positions on the indazole ring. While the desired product may be a specific mono-brominated isomer, electrophilic attack can also happen at other activated sites. The 7-amino group, being a strong activating group, directs ortho- and para-, leading to potential bromination at the C4 and C6 positions. Additionally, the C3 position of the indazole ring is inherently susceptible to electrophilic substitution. Therefore, a mixture of mono-bromo isomers is a common outcome. In related amino-indazole systems, direct bromination with N-bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product[1][2].
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Over-bromination Products: The highly activated nature of the 1H-indazol-7-amine ring makes it prone to multiple brominations. This can lead to the formation of di-brominated and even tri-brominated species. The formation of these products is more pronounced with an excess of the brominating agent or under harsh reaction conditions[1].
-
N-Brominated Products: Although less common for aromatic amines under typical electrophilic aromatic substitution conditions, reaction at the nitrogen of the amino group or the indazole ring can occur, especially if the reaction conditions are not carefully controlled.
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the bromination?
Achieving high regioselectivity in the bromination of 1H-indazol-7-amine can be challenging. Here are several strategies to improve the formation of the desired isomer:
-
Choice of Brominating Agent: The reactivity of the brominating agent can significantly influence selectivity. Milder brominating agents are often preferred. N-Bromosuccinimide (NBS) is a commonly used reagent that can offer better control compared to elemental bromine (Br₂).
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product and reducing the rate of side reactions.
-
Solvent: The choice of solvent can impact the reactivity of the brominating agent and the substrate. A systematic screening of solvents is recommended.
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate can help minimize over-bromination.
-
-
Protecting Groups: The use of a protecting group on the 7-amino group or the indazole nitrogen can alter the directing effects and steric hindrance, thereby improving regioselectivity. For instance, acylating the amino group can reduce its activating effect and may favor bromination at a different position. Subsequent deprotection would then yield the desired brominated amine.
Q3: I am observing a significant amount of di- and tri-brominated products. How can I minimize over-bromination?
Over-bromination is a common issue due to the high electron density of the 1H-indazol-7-amine ring. To minimize the formation of poly-brominated side products, consider the following:
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Control Stoichiometry: Use no more than one equivalent of the brominating agent. It may even be beneficial to use a slight sub-stoichiometric amount and accept a lower conversion of the starting material to avoid over-bromination.
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Slow Addition: Add the brominating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
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Lower Temperature: Perform the reaction at a reduced temperature to decrease the overall reaction rate, which can improve selectivity for mono-bromination.
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Monitor the Reaction: Closely monitor the progress of the reaction using techniques like TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired mono-brominated product has formed and before substantial over-bromination occurs.
Q4: What are the recommended methods for purifying the desired brominated 1H-indazol-7-amine from its side products?
The separation of the desired product from a mixture of regioisomers and poly-brominated compounds often requires chromatographic techniques due to their similar polarities.
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Column Chromatography: Silica gel column chromatography is the most common method for separating isomers. A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation. The use of specialized chromatography media, such as phenyl- or cyano-bonded silica, may also be beneficial for separating halogenated aromatic isomers[3].
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Recrystallization: If there is a significant difference in the solubility and crystal packing of the isomers, fractional recrystallization can be an effective purification method, especially on a larger scale. Experimenting with different solvent systems is key to finding suitable conditions. For substituted indazole isomers, mixed solvent systems (e.g., acetone/water, ethanol/water) have been used for purification via recrystallization[4].
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers higher resolution than standard column chromatography but is typically more expensive and less scalable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the brominating agent. | 1. Consider a more reactive brominating agent (e.g., Br₂ if NBS is not effective), but be mindful of reduced selectivity. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents and solvents are dry and free of impurities that could consume the brominating agent. |
| Formation of multiple mono-brominated isomers | 1. Competing directing effects of the 7-amino group and the indazole ring. 2. Reaction conditions are not optimized for regioselectivity. | 1. Introduce a protecting group on the 7-amino group to alter its directing effect. 2. Screen different solvents and reaction temperatures to find optimal conditions for the desired isomer. 3. Consider a multi-step synthetic route that introduces the bromine atom before the formation of the 7-amino group. |
| Significant over-bromination | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. High concentration of reagents. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to substrate. 2. Perform the reaction at a lower temperature. 3. Add the brominating agent slowly and under dilute conditions. |
| Product degradation or complex mixture | 1. Reaction conditions are too harsh (e.g., strong acid, high temperature). 2. The product is unstable under the reaction or work-up conditions. | 1. Use milder reaction conditions (e.g., buffered pH, lower temperature). 2. Ensure the work-up procedure is appropriate and avoids prolonged exposure to harsh conditions. |
Experimental Protocols
General Protocol for Bromination using NBS:
This is a generalized starting point; optimization of specific parameters is highly recommended.
-
Reaction Setup: In a round-bottom flask, dissolve 1H-indazol-7-amine (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent and add it dropwise to the stirred solution of the starting material over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining NBS. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Potential Bromination Pathways of 1H-Indazol-7-amine
The following diagram illustrates the potential pathways for the mono-bromination of 1H-indazol-7-amine, leading to the desired product and common isomeric side products.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Overcoming regioselectivity issues in the synthesis of 3-Bromo-1H-indazol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges, particularly regioselectivity issues, encountered during the synthesis of 3-Bromo-1H-indazol-7-amine.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems in the synthesis of this compound.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| REG-01 | My direct bromination of 1H-indazol-7-amine yielded the wrong isomer or a mixture of isomers. | Direct electrophilic bromination of the indazole ring is often not regioselective. The C3 position is particularly susceptible to electrophilic attack, leading to the formation of undesired isomers.[1][2] | Instead of direct bromination, consider a two-step approach involving the regioselective bromination of a precursor followed by cyclization to form the desired indazole. For example, a successful route involves the bromination of a substituted benzonitrile prior to cyclization with hydrazine.[1][2][3][4][5] |
| REG-02 | I'm observing over-bromination or the formation of di-brominated products. | The reaction conditions, such as the amount of brominating agent or the reaction temperature, may be too harsh. | Carefully control the stoichiometry of the brominating agent (e.g., use 1.1-1.2 equivalents of NBS). Running the reaction at a lower temperature can also help to minimize over-bromination.[1] |
| SYN-01 | The yield of my desired this compound is consistently low. | Inefficient cyclization of the precursor can lead to low yields. The choice of solvent and reaction temperature for the cyclization step is critical. | For the cyclization of a brominated benzonitrile with hydrazine, consider using a solvent like 2-methyltetrahydrofuran (2-MeTHF) and optimizing the reaction temperature.[4] |
| PUR-01 | I am having difficulty purifying the final product from the reaction mixture. | The presence of closely related isomers can make purification by standard column chromatography challenging. | If direct bromination is attempted, the resulting mixture of regioisomers may be difficult to separate. The two-step synthesis approach often yields a cleaner product that may not require extensive chromatographic purification.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 1H-indazol-7-amine not a recommended method for synthesizing the 3-bromo isomer?
A1: Direct bromination of the indazole core is prone to poor regioselectivity. The electronic properties of the indazole ring system often direct electrophilic substitution to positions other than the desired C3, with the formation of other bromo-isomers being a common outcome. For instance, direct bromination of a 3-aminoindazole with N-Bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product.[1][2]
Q2: What is the most reliable strategy to overcome these regioselectivity issues?
A2: A proven, reliable strategy is a two-step synthetic sequence that establishes the desired substitution pattern before the indazole ring is formed. This typically involves:
-
Regioselective bromination of a suitable precursor: An example is the bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position relative to the eventual 7-amino group.[1][2][3][4][5]
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Cyclization: The resulting brominated intermediate is then cyclized, for example, by reacting with hydrazine to form the 3-aminoindazole ring.[1][2][3][4][5] This method provides excellent control over the final product's regiochemistry.
Q3: What are some common brominating agents used for indazole synthesis and their characteristics?
A3: Several brominating agents are used, each with its own reactivity profile:
-
N-Bromosuccinimide (NBS): A widely used reagent for regioselective bromination. It is often preferred as it can be easier to handle than liquid bromine and can lead to cleaner reactions under controlled conditions.[1][6]
-
Bromine (Br₂): A strong brominating agent, but its use can sometimes lead to over-bromination and the formation of byproducts, especially at elevated temperatures.[1]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another effective brominating agent that can be used under mild conditions, sometimes with ultrasound assistance, to achieve C3 bromination of indazoles.[7][8]
Q4: How can I optimize the yield of the cyclization step to form the indazole ring?
A4: Optimization of the cyclization step is crucial for a good overall yield. Key parameters to consider are:
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For the cyclization with hydrazine, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been used successfully.[4]
-
Temperature: The reaction temperature should be carefully controlled to ensure complete reaction without promoting side reactions or decomposition of the product.
-
Stoichiometry of Reagents: Precise control over the amount of hydrazine hydrate is important for efficient cyclization.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (as an illustrative example for regiocontrol)
This protocol is adapted from a reported practical synthesis and demonstrates the principle of pre-functionalization before cyclization to achieve high regioselectivity.[1][2][3][4][5]
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
-
Preparation: To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
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Isolation: Collect the precipitated product by filtration, wash with water, and dry to obtain the brominated benzonitrile intermediate.
Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine
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Preparation: Dissolve the brominated benzonitrile intermediate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Reaction: Add hydrazine hydrate to the solution and heat the mixture to reflux. Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction mixture and add water to precipitate the product.
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Isolation: Collect the solid by filtration, wash with water, and dry to yield the desired 7-bromo-4-chloro-1H-indazol-3-amine.
Quantitative Data
Table 1: Comparison of Brominating Agents for the Bromination of 2,6-dichlorobenzonitrile
| Entry | Brominating Agent | Equivalents | Solvent | Temperature (°C) | Yield of Brominated Intermediate (%) | Purity (%) | Reference |
| 1 | Br₂ | 2.0 | 96% H₂SO₄ | - | - | 28 | [1] |
| 2 | Br₂ | 2.0 | 96% H₂SO₄ | - | - | 96 | [1] |
| 3 | Br₂ | 2.0 | 96% H₂SO₄ | 100 | - | 97 | [1] |
| 4 | NBS | 1.2 | 96% H₂SO₄ | 12 | 75 | 12 | [1] |
| 5 | NBS | 1.2 | 96% H₂SO₄ | 12 | 75-80 | 95-96 | [2] |
Visualizations
Caption: Troubleshooting workflow for overcoming regioselectivity issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of Suzuki coupling conditions for 3-Bromo-1H-indazol-7-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 3-Bromo-1H-indazol-7-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Q1: I am seeing no or very low conversion of my starting material. What are the likely causes?
A1: Low or no reactivity is a common issue. Consider the following factors:
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Catalyst Inactivity: The Pd(0) active species may not be forming or could be deactivated. Ensure your palladium source and ligand are of good quality. For challenging substrates like N-heterocycles, more electron-rich and bulky ligands such as SPhos or XPhos may be required over traditional PPh₃.[1] The catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective for bromoindazoles.[2][3]
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Insufficient Base Strength: The base is crucial for activating the boronic acid.[4] If a weaker base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[5][6] Ensure the base is finely powdered and anhydrous for optimal reactivity.[7]
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Poor Solvent Choice: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an aprotic solvent like 1,4-dioxane or DME with a small amount of water is often optimal, as water can aid the crucial transmetalation step.[5][7][8]
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Low Reaction Temperature: Some Suzuki couplings require significant thermal energy. If you are running the reaction at a lower temperature (e.g., 80 °C), increasing it to 100-140 °C, potentially with microwave irradiation, can dramatically improve yields.[5][6]
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Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintained under an inert atmosphere throughout the experiment.[8]
Q2: My main side product is the dehalogenated indazole (1H-indazol-7-amine). How can I prevent this?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[9] This can occur via a few pathways:
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Source of Hydride: The hydride can come from solvents (like alcohols), amine bases, or water.
-
Mitigation Strategies:
-
Use a Non-protic Solvent System: Minimize or replace protic co-solvents if dehalogenation is severe.
-
Choice of Base: Use an inorganic base like Cs₂CO₃ or K₃PO₄ instead of amine bases.
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Water Content: While some water is beneficial, excess water can promote this side reaction. Try optimizing the solvent-to-water ratio.
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Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to side reactions. Ensure it is pure before use.
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Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I fix it?
A3: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
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Rigorous Degassing: This is the most critical step to prevent homocoupling. Use multiple freeze-pump-thaw cycles or maintain a steady stream of inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[8]
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Control Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but a large excess can sometimes lead to more homocoupling product.
Q4: The free amine (-NH₂) and indazole (-NH) groups seem to be interfering with the reaction. What can I do?
A4: The lone pairs on the nitrogen atoms of the amine and the indazole ring can coordinate to the palladium center, inhibiting catalysis. While protection-deprotection steps are an option, direct coupling on the unprotected substrate is often possible and more efficient.[5]
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Stronger Base: Using a strong base like Cs₂CO₃ can help deprotonate the indazole NH, which may alter its coordination properties.
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Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can create a sterically hindered environment around the palladium, which can disfavor coordination from the substrate's nitrogen atoms.[1]
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Optimized Conditions: Studies on free (NH) indazoles have shown success using conditions like Pd(PPh₃)₄ with Cs₂CO₃ in a dioxane/EtOH/H₂O mixture under microwave heating.[5][6][10]
Data on Optimization of Reaction Conditions
The following tables summarize data from studies on the Suzuki-Miyaura coupling of various bromo-indazole substrates, which can guide the optimization for this compound.
Table 1: Screening of Palladium Catalysts (Based on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid)[2][3]
| Catalyst (10 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 90 |
| Pd(PCy₃)₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 60 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 24 | 40 |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME/H₂O | 80 | 24 | 35 |
Table 2: Optimization of Conditions for a 7-Bromo-1H-indazole Derivative (Based on the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid)[6][10]
| Catalyst (10 mol%) | Base (1.3 eq.) | Solvent | Temp (°C) | Time | Yield (%) |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 h | 0 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | Reflux | 24 h | 40 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Reflux | 24 h | 25 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C (MW) | 2 h | 70 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C (Sealed Tube) | 4 h | 70 |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is adapted from optimized conditions for similar free (NH) bromoindazole substrates.[5][6]
Materials:
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This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
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Solvent: 1,4-Dioxane, Ethanol, and Water (e.g., in a 6:3:1 ratio)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried microwave vial or sealed tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and finely ground cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 3 mL Dioxane, 1.5 mL Ethanol, and 0.5 mL Water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv.).
-
Degassing: Reseal the vessel and ensure the mixture is thoroughly degassed by bubbling with the inert gas for another 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120-140 °C or in a microwave reactor set to 140 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material (typically 2-12 hours).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate or dichloromethane.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazol-7-amine.
-
Visualizations
Logical Troubleshooting Flowchart
Caption: A troubleshooting guide for common Suzuki coupling issues.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Troubleshooting failed reactions with 3-Bromo-1H-indazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1H-indazol-7-amine. The information is designed to address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the common causes and how can I address this?
A1: Low yields in Suzuki-Miyaura couplings involving bromo-indazole scaffolds can stem from several factors. The unprotected N-H and the amino group on the indazole ring can sometimes interfere with the catalytic cycle. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivation: The catalyst may be deactivated by the substrate or impurities.
-
Solution: Increase the catalyst loading (in increments of 1-2 mol%). Consider using a more robust catalyst system. For instance, palladium catalysts with bulky electron-rich phosphine ligands can be effective.
-
-
Suboptimal Base: The choice and quality of the base are critical.
-
Poor Solubility: The starting materials may not be fully dissolved in the solvent system.
-
Reaction Temperature: The temperature might be too low for the oxidative addition to occur efficiently.
Q2: I am observing significant amounts of a dehalogenated byproduct (1H-indazol-7-amine) in my cross-coupling reaction. How can I minimize this?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. This typically occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step.
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a frequent culprit.
-
Optimize the Base: Employ a non-hydrated base like anhydrous K₃PO₄. Some bases can contain or generate water, which contributes to this side reaction.
-
Choice of Boronic Acid/Ester: In some cases, using a boronic ester (e.g., a pinacol ester) can lead to cleaner reactions compared to the corresponding boronic acid.
Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I check?
A3: The Buchwald-Hartwig amination can be sensitive to several parameters, especially with heterocyclic substrates.[4]
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Ligand Choice: The ligand has a significant impact on the reaction's success. For amination of bromoindazoles, bulky biarylphosphine ligands are often effective.
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, some functional groups may not be compatible with very strong bases.[5]
-
Catalyst Precursor: Using a pre-formed palladium(0) catalyst or a precatalyst can sometimes be more effective than generating the active catalyst in situ from a palladium(II) source like Pd(OAc)₂.
-
Amine Reactivity: The nature of the amine coupling partner can influence the reaction rate. Primary and secondary aliphatic amines generally react well, while some anilines or heteroaromatic amines may require more forcing conditions.
Q4: I'm having difficulty purifying my product from the reaction mixture. What strategies can I employ?
A4: Purification of indazole derivatives can be challenging due to their polarity and potential for metal contamination.
-
Removal of Palladium: After the reaction, filtering the crude mixture through a pad of Celite® can help remove some of the palladium catalyst.[6] For more complete removal, treatment with a metal scavenger may be necessary.
-
Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
Troubleshooting Failed Reactions
When a reaction with this compound fails, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.
Caption: A logical workflow for troubleshooting failed reactions.
Data on Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with bromo-indazole derivatives, which can be adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Component | Condition | Purpose | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Palladium source for the catalytic cycle | [1][3] |
| Base | K₂CO₃ (2 equiv.) or Cs₂CO₃ (2 equiv.) | Activates the boronic acid for transmetalation | [1][2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Solubilizes reactants and facilitates the reaction | [1][3] |
| Temperature | 80-100 °C | Provides energy for oxidative addition and reductive elimination | [1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the catalyst | [1] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Indazoles
| Component | Condition | Purpose | Reference |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) | Palladium source for the catalytic cycle | [6][7] |
| Ligand | XPhos, RuPhos, or BINAP (4-8 mol%) | Stabilizes the palladium center and facilitates the reaction | [6][7] |
| Base | NaOtBu (1.4 equiv.) or LHMDS (2.2 equiv.) | Deprotonates the amine for coupling | [6][8] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous solvent to prevent side reactions | [6][7] |
| Temperature | 100-110 °C | Provides energy for the catalytic cycle | [6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the catalyst | [6][7] |
Experimental Protocols
The following are generalized experimental protocols that should serve as a starting point for reactions with this compound. Note: These protocols may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Methodology:
-
To an oven-dried reaction tube, add this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine (1.2-1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture (e.g., to 100-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-1H-indazol-7-amine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 3-Bromo-1H-indazol-7-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atoms in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This makes it difficult to remove the catalyst through standard methods like simple filtration or solvent extraction.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective. The choice of scavenger may need to be optimized for your specific reaction conditions.
-
Optimize Scavenging Conditions: Experiment with parameters such as the scavenger-to-product ratio, temperature, and reaction time. A design of experiments (DoE) approach can be beneficial in identifying the optimal conditions for palladium removal.
-
Activated Carbon Treatment: Use activated carbon as a cost-effective alternative or in combination with other scavengers. Be aware that activated carbon can sometimes lead to product loss through non-specific adsorption.
-
Issue 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variations in the final oxidation state of the palladium catalyst or the presence of different palladium species at the end of the reaction.
-
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes help to convert various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?
A1: The most common methods include:
-
Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, DMT, or cysteine-based) or activated carbon that have a high affinity for palladium.
-
Crystallization: Inducing the crystallization of the this compound product can leave the palladium impurities behind in the mother liquor.
-
Filtration through Celite: A simple filtration through a pad of Celite can help remove insoluble palladium species.
-
Column Chromatography: This is a standard purification method that can separate the product from the palladium catalyst.
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory agencies such as the FDA and EMA have strict limits on the amount of residual metals in APIs. For palladium, the permitted daily exposure (PDE) is typically low, often necessitating removal to levels below 10 ppm. It is crucial to consult the latest guidelines from the relevant regulatory bodies.
Q3: What should I consider when selecting a palladium scavenger for my this compound reaction?
A3: Key considerations for scavenger selection include:
-
The nature of the palladium species: The oxidation state and ligands on the palladium can influence its affinity for different scavengers.
-
The nature of the product: Crucially, the scavenger should not react with or strongly adsorb your this compound product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.
-
Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important factors.
It is highly recommended to screen several scavengers on a small scale to identify the most effective one for your specific reaction system.
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Silica-Based Thiol (SiliaMetS® Thiol) | >1300 | 2 | >99.8% | Effective for Buchwald-Hartwig amination products. |
| Macroporous Polystyrene-TMT (MP-TMT) | ~1200 | <10 | >99% | High loading capacity. |
| Activated Carbon | Variable | Variable | Variable | Can lead to product loss; cost-effective. |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8% | Used in a Negishi C-C coupling reaction. |
| Polystyrene-bound TMT | 1550 | 3 | >99.8% | Demonstrated high selectivity for palladium over the organic product. |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stir the Mixture: Stir the suspension at room temperature for 1-12 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash: Wash the Celite®/carbon cake with fresh solvent.
-
Concentrate: Concentrate the filtrate to obtain the product.
-
Analyze: Determine the residual palladium concentration using ICP-MS.
Mandatory Visualization
Managing exothermic reactions in the synthesis of bromoindazoles
Welcome to the Technical Support Center for the Synthesis of Bromoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and to offer troubleshooting solutions for common issues encountered during the synthesis of bromoindazole derivatives.
Disclaimer
The synthesis of bromoindazoles, particularly through electrophilic aromatic substitution, can be highly exothermic and involves hazardous materials. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[1] A thorough risk assessment should be performed before starting any reaction. The information provided here is for guidance only and should not replace established laboratory safety protocols and professional judgment.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase or Runaway Reaction
Potential Cause: The bromination of the indazole ring is a highly exothermic process. A rapid temperature increase is a sign that the rate of heat generation is exceeding the cooling capacity of the system, which can lead to a dangerous runaway reaction.[2]
Suggested Solutions:
-
Immediate Action:
-
Stop the addition of the brominating agent immediately.
-
Increase the efficiency of the cooling system (e.g., by lowering the temperature of the cooling bath).
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Have a quenching agent, such as a sodium thiosulfate solution, readily available for emergency situations.[3]
-
-
Preventative Measures:
-
Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. The use of a syringe pump is highly recommended for precise control.[2]
-
Adequate Cooling: Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water or ice-salt bath) capable of maintaining the desired internal temperature.
-
Pre-cooling: Cool the reaction mixture to the target temperature before adding the brominating agent.
-
Dilution: Working with more dilute solutions can help to dissipate the heat generated more effectively.
-
Issue 2: Formation of Polybrominated Byproducts
Potential Cause: The indazole ring is activated towards electrophilic aromatic substitution, making it susceptible to over-bromination, especially when using highly reactive brominating agents like elemental bromine (Br₂).
Suggested Solutions:
-
Choice of Brominating Agent: Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for monobromination.
Issue 3: Low Yield of the Desired Bromoindazole Isomer
Potential Cause: The regioselectivity of the bromination can be influenced by the substituent groups already present on the indazole ring and the reaction conditions.
Suggested Solutions:
-
Protecting Groups: In some cases, protecting the N-H of the indazole ring can direct the bromination to a specific position.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize for the desired isomer.
-
Alternative Synthetic Routes: If direct bromination does not provide the desired isomer in good yield, consider a multi-step synthesis involving a directed cyclization of a pre-brominated precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the synthesis of bromoindazoles?
A1: The main hazards are the potential for a runaway exothermic reaction and the handling of corrosive and toxic materials.[2][5] Bromine (Br₂) is highly volatile, toxic, and corrosive.[3] Hydrazine hydrate, sometimes used in the synthesis of the indazole ring, is also highly toxic and corrosive. Always work in a fume hood and wear appropriate PPE.[1]
Q2: How can I monitor the progress of my bromination reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q3: What are some milder and potentially safer alternatives to using elemental bromine (Br₂) for the bromination of indazoles?
A3: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solid, crystalline reagents that are generally easier and safer to handle than liquid bromine.[4] Ultrasound-assisted bromination using DBDMH has been reported as a mild and efficient method.[4][6]
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: Before adding more reagents, ensure that the existing reagents have not degraded. If the reaction is being run at a low temperature to control the exotherm, a slight increase in temperature may be necessary to drive the reaction to completion. However, this should be done with extreme caution and with adequate cooling on standby. Alternatively, a longer reaction time may be required.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Typical Solvent(s) | Typical Temperature (°C) | Key Advantages | Potential Issues |
| Bromine (Br₂) | Acetic Acid, Chloroform | 0 to room temperature | Readily available and inexpensive. | Highly exothermic, can lead to over-bromination, hazardous to handle.[3] |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Room temperature | Milder than Br₂, easier to handle. | Can still be exothermic, may require a radical initiator for some substrates. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | 40 (with ultrasound) | Mild conditions, rapid reaction times, good selectivity.[4][7] | Requires specialized equipment for ultrasound-assisted reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 1H-Indazole using NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reagent Addition: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent and add it dropwise to the cooled indazole solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions during bromoindazole synthesis.
Caption: Logical relationships in exothermic reaction control for bromoindazole synthesis.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-1H-indazol-7-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-1H-indazol-7-amine and its structural isomers. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible literature, this guide utilizes data from its isomers, 5-bromo-1H-indazol-3-amine and 7-bromo-4-chloro-1H-indazol-3-amine, to provide a comparative framework for its characterization. Understanding the spectral differences between these closely related molecules is crucial for unambiguous identification in complex reaction mixtures and for quality control in drug development processes.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the specified bromo-indazol-amine isomers. These values are essential for comparing the chemical shifts and understanding the influence of substituent positioning on the electronic environment of the indazole core.
Table 1: ¹H NMR Spectral Data of Bromo-Indazol-Amine Isomers (in DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 5-bromo-1H-indazol-3-amine [1] | 11.55 | s | - | NH (indazole) |
| 7.92 | d | 1.87 | H-4 | |
| 7.30 | dd | 8.79, 1.89 | H-6 | |
| 7.19 | d | 8.78 | H-7 | |
| 5.41 | s | - | NH₂ | |
| 7-bromo-4-chloro-1H-indazol-3-amine [2] | 12.0 | s | - | NH (indazole) |
| 7.45 | d | 8.8 | H-5 | |
| 7.19 | d | 8.8 | H-6 | |
| 5.27 | s | - | NH₂ |
Table 2: ¹³C NMR Spectral Data of 7-bromo-4-chloro-1H-indazol-3-amine (in DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Assignment |
| 7-bromo-4-chloro-1H-indazol-3-amine [2] | 148.5 | C-3 |
| 141.8 | C-7a | |
| 131.1 | C-5 | |
| 125.7 | C-3a | |
| 112.3 | C-6 | |
| 110.9 | C-4 | |
| 110.3 | C-7 |
Note: The assignments are based on the provided literature and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic amines like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure good spectral resolution.
-
The probe should be tuned to the appropriate nucleus (¹H or ¹³C) and the sample temperature should be stabilized, usually at 25 °C (298 K).
3. ¹H NMR Data Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key parameters to set include:
-
Pulse Width: Calibrated to a 90° pulse.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16, 32, or 64) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
The free induction decay (FID) is then Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired using a one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Key parameters include:
-
Pulse Width: Calibrated to a 30° or 45° pulse to reduce the relaxation delay.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-180 ppm).
-
The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the deuterated solvent signal.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of a novel or synthesized organic compound, such as this compound, using spectroscopic techniques.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
Navigating the Mass Spectrometry of 3-Bromo-1H-indazol-7-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the mass spectrometry of 3-Bromo-1H-indazol-7-amine, offering insights into its expected behavior based on data from related compounds and predictive models. While direct experimental data for this specific molecule is limited in public domains, this guide compiles predicted data and outlines generalized experimental protocols.
Predicted Mass Spectrometry Data and Comparison
Due to the absence of publicly available experimental mass spectra for this compound, this section presents predicted mass-to-charge ratios (m/z) for the protonated molecule and compares them with isomers to aid in differentiation. The molecular formula for this compound is C7H6BrN3, with a monoisotopic mass of approximately 210.9745 Da.[1][2][3]
Electrospray ionization (ESI) is a suitable soft ionization technique for indazole derivatives, typically yielding the protonated molecule [M+H]⁺.[4] The predicted m/z for the [M+H]⁺ ion of various bromo-1H-indazol-amine isomers is presented in Table 1.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | C7H6BrN3 | 210.9745 | 211.98178 |
| 3-Bromo-1H-indazol-5-amine | C7H6BrN3 | 210.9745 | 211.98178 |
| 3-Bromo-1H-indazol-6-amine | C7H6BrN3 | 210.9745 | 211.98178 |
| 7-Bromo-1H-indazol-3-amine | C7H6BrN3 | 210.9745 | 211.98178 |
Table 1: Predicted m/z values for protonated bromo-1H-indazol-amine isomers. Data sourced from PubChem predictions.[1][2][3]
As the isomers share the same elemental composition, high-resolution mass spectrometry is essential for accurate mass determination, while tandem mass spectrometry (MS/MS) would be required to differentiate them based on their unique fragmentation patterns.
Experimental Protocols
A generalized protocol for the mass spectrometric analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is based on established methods for similar small organic molecules and indazole derivatives.[4][5]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile (LC-MS grade).
-
Perform serial dilutions to achieve a final concentration appropriate for LC-MS/MS analysis (e.g., in the ng/mL to µg/mL range).
-
If analyzing from a complex matrix (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary for sample cleanup and concentration.[5]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically suitable for the separation of small aromatic compounds.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is recommended.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Product ion scan of the [M+H]⁺ ion to generate a fragmentation spectrum. This can be achieved through collision-induced dissociation (CID).
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements. A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5]
Proposed Fragmentation Pathway
While a definitive fragmentation pattern for this compound requires experimental data, a plausible pathway can be proposed based on the known fragmentation of indazole-containing compounds.[6][7] The primary fragmentation events are likely to involve the loss of small neutral molecules and cleavage of the indazole ring system.
Upon collision-induced dissociation, the protonated molecule could undergo several fragmentation pathways. A key fragmentation is often the cleavage of the heterocyclic ring.
Disclaimer: The fragmentation pathway presented is hypothetical and serves as a guide for potential fragmentation events. The actual fragmentation pattern may vary depending on the experimental conditions.
References
- 1. PubChemLite - 3-bromo-1h-indazol-5-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 7-bromo-1h-indazol-3-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of 3-Bromo-1H-indazol-7-amine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Bromo-1H-indazol-7-amine is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
The primary analytical techniques for assessing the purity of this compound and related brominated indazole derivatives are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and provides orthogonal information, making a multi-faceted approach ideal for comprehensive characterization.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural confirmation.
| Analytical Method | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Purity assessment and quantification. | High resolution, robust, reproducible, and provides accurate quantification.[1][2] | Requires a reference standard for peak identification and quantification; may not detect impurities that do not have a UV chromophore.[2] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Impurity profiling and identification. | High specificity and sensitivity; provides molecular weight information of impurities, aiding in their identification.[2] | Ionization efficiency can vary between compounds, potentially affecting quantification; may not distinguish between isomers.[2] |
| qNMR | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination and structural elucidation. | Provides detailed structural information and absolute quantification without the need for a specific reference standard of the analyte.[2][3][4] It is a primary analytical method that can detect non-UV active impurities and solvents.[3][4] | Lower sensitivity compared to chromatographic methods; peak overlap can complicate analysis, though 2D NMR techniques can mitigate this.[3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar brominated indazole compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the analysis of a structurally similar compound, 3-Bromo-6-(trifluoromethyl)-1H-indazole.[1]
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and dilute with the mobile phase to a concentration within the calibration range.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The chromatographic conditions for LC-MS are often similar to the HPLC-UV method, with the addition of a mass spectrometer detector.
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
Utilize the same column and mobile phase as the HPLC-UV method. A volatile buffer like formic acid is compatible with mass spectrometry.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100 - 500
-
Data Acquisition: Full scan mode for impurity profiling. Tandem MS (MS/MS) can be used for structural elucidation of unknown impurities.[2]
Quantitative NMR (qNMR)
This protocol provides a general workflow for purity determination by absolute qNMR.[3][4]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).[2]
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.[2]
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation and accurate integration.
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Data Presentation and Comparison
The following table summarizes typical performance characteristics of the discussed analytical methods for purity determination.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01% | <0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High (with standard) | Semi-quantitative | Very High (absolute) |
| Linearity (R²) | > 0.999 | Variable | Not applicable |
Visualizations
Experimental Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Bromo-1H-indazol-7-amine Analogues
The synthesis of substituted indazoles is of significant interest to the pharmaceutical industry due to their prevalence in biologically active compounds. A key intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine, is crucial for the synthesis of Lenacapavir, a potent anti-HIV therapeutic. This guide provides a detailed comparison of two synthetic strategies for this compound, highlighting a successful modern approach over a less effective traditional method.
Two primary synthetic strategies have been explored for the preparation of 7-Bromo-4-chloro-1H-indazol-3-amine:
-
Route A: Indazole Formation Followed by Bromination: This approach involves the initial synthesis of the 4-chloro-1H-indazol-3-amine core, followed by a subsequent bromination step.
-
Route B: Regioselective Bromination Followed by Indazole Formation: This newer method reverses the sequence, starting with the bromination of a benzonitrile precursor, followed by cyclization with hydrazine to form the desired indazole.
This guide will demonstrate that Route B offers a more practical and efficient pathway to the target molecule.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic approaches to 7-Bromo-4-chloro-1H-indazol-3-amine.
| Parameter | Route A: Indazole Formation then Bromination | Route B: Bromination then Indazole Formation |
| Starting Material | 2,6-dichlorobenzonitrile | 2,6-dichlorobenzonitrile |
| Overall Yield | Undesired regioisomer formed | 38-45%[1][2][3][4][5][6] |
| Key Intermediates | 4-chloro-1H-indazol-3-amine | 3-bromo-2,6-dichlorobenzonitrile |
| Bromination Step Yield | Unsuccessful, major product is undesired regioisomer[1][4] | 76-81%[2][4] |
| Cyclization Step Yield | 95% (for the initial indazole formation)[1][2][4] | 50-56%[4] |
| Purification | Not applicable due to incorrect product | No column chromatography required[1][3][5][6] |
| Scalability | Not demonstrated | Successfully demonstrated on hundred-gram scales[1][3][5][6] |
Experimental Protocols
Route A: Indazole Formation Followed by Bromination (Attempted)
This route was ultimately unsuccessful in producing the desired 7-bromo-4-chloro-1H-indazol-3-amine, as the bromination of 4-chloro-1H-indazol-3-amine yielded the incorrect regioisomer.
Step 1: Synthesis of 4-chloro-1H-indazol-3-amine
The synthesis of the 3-aminoindazole was achieved through the condensation of 2,6-dichlorobenzonitrile with hydrazine hydrate, yielding the product in 95% yield.[1][2][4]
Step 2: Bromination of 4-chloro-1H-indazol-3-amine
The direct bromination of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) was attempted. However, this reaction did not yield the desired 7-bromo-4-chloro-1H-indazol-3-amine. Instead, an undesired regioisomer was formed as the major product.[1][4]
Route B: Regioselective Bromination Followed by Indazole Formation
This approach provides a practical and scalable synthesis of the target compound.
Step 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile
Mild bromination conditions using N-Bromosuccinimide (NBS) in sulfuric acid were identified for the regioselective bromination of 2,6-dichlorobenzonitrile. This step afforded the desired 3-bromo-2,6-dichlorobenzonitrile in a 76-81% yield.[4]
Step 2: Preparation of 7-Bromo-4-chloro-1H-indazol-3-amine
To a degassed 1 L Parr reactor, 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296 mmol), hydrazine hydrate (76 mL, 4 eq., 1.2 mol), and 2-MeTHF (5 V, 400 mL) were charged at room temperature. The reaction mixture was heated to 105 °C and stirred for 18 hours. After completion, the mixture was cooled to 25 °C. Water (3 V, 240 mL) was added, and the mixture was extracted with ethyl acetate (3 x 300 mL). The combined organic layers were washed with brine (300 mL).[4] This regioselective cyclization resulted in a 50-56% isolated yield of 7-bromo-4-chloro-1H-indazol-3-amine with a purity of up to 98%.[4]
Synthetic Pathway Visualization
The following diagrams illustrate the two synthetic approaches, highlighting the successful and unsuccessful routes.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Bromo-1H-indazol-7-amine and Other Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the potential biological activity of 3-Bromo-1H-indazol-7-amine against other well-characterized indazole derivatives. While direct experimental data for this compound is limited in publicly available literature, this document leverages structure-activity relationship (SAR) studies of related indazoles to infer its potential therapeutic applications, particularly in oncology.
Introduction to the Indazole Scaffold
Indazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles. They are known to exhibit a wide range of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Several indazole-based drugs, such as Axitinib and Pazopanib, have been approved for cancer therapy, underscoring the therapeutic potential of this chemical class.[2] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.
Structural Comparison and Potential Biological Activity of this compound
This compound possesses two key substituents: a bromine atom at the 3-position and an amine group at the 7-position. Analysis of existing literature on indazole derivatives allows for a predictive assessment of its biological potential.
-
3-Position Substitution: The 3-position of the indazole ring is a common site for modification and is crucial for the activity of many indazole-based inhibitors. For instance, 3-aminoindazole derivatives have been explored as kinase inhibitors.[4] The presence of a bromine atom, a halogen, at this position can influence the compound's electronic properties and its ability to form halogen bonds with biological targets, potentially enhancing binding affinity.
-
7-Position Substitution: The 7-amino group can serve as a key interaction point with target proteins, acting as a hydrogen bond donor. Structure-activity relationship studies on other heterocyclic scaffolds, such as 4-aminoquinolines, have shown that substitutions at the 7-position significantly impact their biological activity.[5]
Given these structural features, this compound is hypothesized to exhibit activity as a kinase inhibitor , a common mechanism of action for many anticancer indazole derivatives.[6] Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival, making them attractive targets for cancer therapy.
Comparative Biological Activity of Indazole Derivatives
To provide a context for the potential activity of this compound, the following tables summarize the biological activities of other indazole derivatives, primarily focusing on their anticancer effects.
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| A549 (Lung Cancer) | >40 | [4] | |
| PC-3 (Prostate Cancer) | >40 | [4] | |
| HepG2 (Liver Cancer) | >40 | [4] | |
| Compound 2f (an indazole derivative) | Various cancer cell lines | 0.23 - 1.15 | [7] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Drugs
| Drug Name | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Renal Cell Carcinoma |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 84, 71 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
VEGFR: Vascular Endothelial Growth Factor Receptor; PDGFR: Platelet-Derived Growth Factor Receptor.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of indazole derivatives.
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other indazole derivatives) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a suitable assay plate, combine the purified kinase enzyme, a specific substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[9]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by indazole-based kinase inhibitors and a typical experimental workflow for evaluating these compounds.
Caption: VEGFR signaling pathway and potential inhibition by indazole derivatives.
Caption: A typical workflow for the preclinical evaluation of novel indazole derivatives.
Conclusion
Based on the analysis of structure-activity relationships of known indazole derivatives, this compound emerges as a promising candidate for investigation as a potential anticancer agent, likely functioning through the inhibition of protein kinases. The bromine at the 3-position and the amine at the 7-position are key structural features that may contribute to its biological activity. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm its specific biological targets and to quantify its potency. This comparative guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking 3-Bromo-1H-indazol-7-amine and Its Regioisomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-1H-indazol-7-amine and its key regioisomers: 3-Bromo-1H-indazol-4-amine, 3-Bromo-1H-indazol-5-amine, and 3-Bromo-1H-indazol-6-amine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of these closely related compounds.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a bromine atom and an amino group at various positions on the 1H-indazole ring system gives rise to a set of regioisomers with distinct physicochemical properties that can significantly influence their synthetic utility and pharmacological profiles. Differentiating between these isomers is a critical step in the research and development process.
Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 12.23 (s, 1H), 7.41 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 5.33 (s, 2H) (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine) | 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine) | No data available | [M+H]⁺ calcd for C₇H₅BrClN₃·H⁺: 247.9413; found: 247.9412 (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine) |
| 3-Bromo-1H-indazol-4-amine | No data available | No data available | No data available | No data available |
| 3-Bromo-1H-indazol-5-amine | 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H) | No data available | No data available | MS m/z: 213 (M+1) |
| 3-Bromo-1H-indazol-6-amine | No data available | No data available | No data available | No data available |
Experimental Workflow for Spectroscopic Analysis
The characterization of these bromo-indazol-amine isomers follows a standardized analytical workflow. The diagram below illustrates the typical sequence of spectroscopic techniques employed for structural verification.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of 3-Bromo-1H-indazol-amine and its regioisomers. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified bromo-1H-indazol-amine isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically collected with a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and automatically subtracted from the sample spectrum. Vibrational frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: High-Resolution Mass Spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument is operated in positive or negative ion mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.
This guide provides a foundational framework for the spectroscopic comparison and identification of this compound and its regioisomers. The presented data and protocols are intended to assist researchers in their synthetic and analytical endeavors within the field of medicinal chemistry.
Comparative Guide to Catalyst Efficacy in Suzuki Reactions with 3-Bromo-1H-indazol-7-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. The appropriate choice of catalyst is paramount for achieving high yields and reaction efficiency, especially when working with complex substrates such as substituted indazoles. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki reaction involving bromo-amino-indazole derivatives, offering insights applicable to the specific case of 3-Bromo-1H-indazol-7-amine.
Comparative Performance of Catalysts
Due to the limited availability of direct comparative studies on this compound, this guide presents data from Suzuki reactions on structurally similar bromo-indazole and bromo-amino-indazole substrates. The following table summarizes the performance of different palladium catalysts in these reactions, providing a valuable reference for catalyst selection.
| Substrate | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| 5-Bromo-1H-indazole | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | 5-Phenyl-1H-indazole |
| 6-Bromo-1H-indazole | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | 6-(4-Methoxyphenyl)-1H-indazole |
| 3-Bromo-1-trityl-1H-indazol-5-amine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 92 | 3-(4-Fluorophenyl)-1-trityl-1H-indazol-5-amine |
| 4-Bromo-1H-indazol-3-amine | RuPhos Pd G3 | RuPhos | K₂CO₃ | Dioxane/H₂O | 80 | 78 | 4-Phenyl-1H-indazol-3-amine |
| 3-Bromo-1H-indazole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | 3-Phenyl-1H-indazole |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromo-indazole derivative. This protocol should be optimized for specific substrates and catalysts.
General Procedure:
-
Reaction Setup: To a dry reaction vessel, add the bromo-indazole derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: The chosen solvent system is added, followed by the palladium catalyst/precatalyst (0.01-0.05 eq.) and, if necessary, the ligand (0.01-0.10 eq.).
-
Reaction: The reaction mixture is heated to the specified temperature with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki reaction, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 3-Bromo-1H-indazol-7-amine
For researchers and drug development professionals, the synthesis of key intermediates such as 3-Bromo-1H-indazol-7-amine is a critical step that demands efficiency, safety, and high yields. The selection of an appropriate brominating agent is paramount to achieving these goals. This guide provides an objective comparison of various brominating agents for the synthesis of 3-bromo-indazole derivatives, a crucial step in obtaining this compound. The data presented is based on experimental findings for the bromination of indazole precursors and related structures.
The direct bromination of 1H-indazol-7-amine at the C3 position can be challenging. An alternative and often more successful strategy involves the bromination of a suitable precursor followed by cyclization to form the desired indazole ring. This guide will explore both direct bromination approaches and the precursor bromination strategy, offering a comprehensive overview of the available methods.
Performance Comparison of Brominating Agents
The choice of brominating agent significantly influences the reaction's success, affecting yield, regioselectivity, and safety. Below is a summary of quantitative data for several common alternatives.
| Brominating Agent | Substrate | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | 2,6-dichlorobenzonitrile | 96% H₂SO₄, 25 °C, 18h | 76-81% (isolated) | 95-96% | Advantages: Solid, easier to handle than Br₂, optimal for this transformation.[1][2] Disadvantages: Can lead to over-bromination if not controlled.[1][2] |
| Bromine (Br₂) | 2,6-dichlorobenzonitrile | 96% H₂SO₄, 100 °C | - | 97 A% (crude) | Advantages: Potentially high conversion. Disadvantages: Results in hydration of the cyano group to an amide, more hydrolyzed side products at elevated temperatures.[1][2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1H-indazole | EtOH, Na₂CO₃, Ultrasound (40 kHz/80W), 30 min | 93% | - | Advantages: Rapid and efficient under mild, ultrasound-assisted conditions.[3][4][5] Disadvantages: Requires specialized ultrasound equipment. |
| Potassium Bromate (KBrO₃) / Sulfuric Acid (H₂SO₄) | 2,6-dichlorobenzonitrile | H₂SO₄ | ~60% (after column purification) | - | Advantages: An alternative bromination method. Disadvantages: Extremely exothermic reaction with potential safety issues, accompanied by side reactions like over-bromination and hydrolysis.[1][2] |
| Bromine (Br₂) / DMF | 5-nitro-1H-indazole | DMF | 95% | - | Advantages: High yield reported for a similar substrate.[6] Disadvantages: Bromine is volatile and corrosive. |
Experimental Protocols
Detailed methodologies for the key bromination experiments are provided below. These protocols are based on published procedures and may require optimization for specific applications.
Protocol 1: Bromination of 2,6-dichlorobenzonitrile using NBS[1][2]
This protocol describes the synthesis of 3-bromo-2,6-dichlorobenzonitrile, a precursor to a 3-amino-7-bromo-indazole derivative.
-
Preparation: To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in 96% sulfuric acid (10 eq), add N-Bromosuccinimide (1.07 eq).
-
Reaction: Stir the mixture at 25 °C for 18 hours.
-
Workup: Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the filter cake with ethyl acetate to obtain the desired product.
Protocol 2: Ultrasound-Assisted Bromination of 1H-indazole using DBDMH[3][4][5]
This protocol details a rapid, ultrasound-assisted method for the C3 bromination of the indazole ring.
-
Preparation: In a reaction vessel, combine 1H-indazole (1.0 eq), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq), and sodium carbonate (Na₂CO₃) (2.0 eq) in ethanol (EtOH).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 80W for 30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for comparing brominating agents and the synthetic pathway for forming the 3-bromo-indazole scaffold.
Caption: Comparative workflow for selecting an optimal brominating agent.
Caption: Synthetic pathways to this compound.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
A Comparative Guide to the Structural Landscape of Bromo-Indazol-Amine Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of a key bromo-indazol-amine derivative, offering insights into its molecular geometry and intermolecular interactions. While crystallographic data for a broad range of these derivatives remains limited in publicly accessible databases, this guide presents a detailed examination of a representative structure and contrasts synthetic methodologies for related compounds, providing a valuable resource for further research and development.
Case Study: X-ray Crystal Structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
A detailed X-ray crystal structure has been determined for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a derivative of 5-bromo-1H-indazol-3-amine. The crystallographic data provides valuable insights into the molecular conformation and packing of this class of compounds.
The pyrazole and benzene rings of the indazole core are nearly co-planar, with a dihedral angle of 2.36 (5)°.[1][2] In the crystal lattice, molecules form inversion dimers through pairwise N—H⋯N hydrogen bonds, creating R22(8) loops.[1][2] These dimers are further interconnected into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.7394 (6) Å, as well as C—H⋯O and C—H⋯Br hydrogen bonds.[1][2]
Crystallographic Data Summary
| Parameter | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| CCDC Number | 2094667 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 12.3456 (3) |
| c (Å) | 11.4567 (3) |
| α (°) | 90 |
| β (°) | 109.876 (1) |
| γ (°) | 90 |
| Volume (ų) | 1345.67 (5) |
| Z | 4 |
| Dihedral Angle (pyrazole/benzene) | 2.36 (5)°[1][2] |
| Key Interactions | N—H⋯N hydrogen bonds, π–π stacking, C—H⋯O, C—H⋯Br |
Experimental Protocols
Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in 20 ml of ethanol, hydrazine hydrate (99%, 10.0 mmol) was added. The mixture was heated in a sealed tube at 343 K for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was concentrated to dryness. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles.[1]
Synthesis and Crystallization of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in 40 ml of dichloromethane, 4-Dimethylaminopyridine (DMAP, 5.0 mmol) was added. The reaction mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The mixture was then slowly warmed to room temperature and stirred for 15 hours, with the reaction progress monitored by TLC. Following the reaction, the mixture was diluted with 50 ml of dichloromethane and washed with water and brine (25 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (20–30% ethyl acetate in hexane). This process afforded a gummy solid which solidified into transparent crystals suitable for X-ray diffraction after 2 days.[1][2]
Comparative Discussion of Synthetic Strategies
While a direct comparison of multiple crystal structures is not yet possible with the available data, a comparison of synthetic routes to different bromo-indazol-amine derivatives highlights the chemical diversity and challenges in this field.
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine:
A notable example is the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir.[3] One approach involves a two-step sequence starting from 2,6-dichlorobenzonitrile. This method utilizes a regioselective bromination followed by heterocycle formation with hydrazine to yield the desired product.[3] An initial attempt to produce this compound by first forming the 3-aminoindazole ring followed by bromination was unsuccessful, leading to an undesired regioisomer as the major product.[3] This underscores the importance of the sequence of synthetic steps in achieving the desired substitution pattern on the indazole core.
General Synthesis of Bromo-Indazole Derivatives:
Other synthetic strategies for bromo-indazole derivatives often involve multi-step processes. For instance, the synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via a Sandmeyer-type reaction involving diazotization with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with cuprous bromide.
The varied synthetic pathways to achieve different substitution patterns of bromine and amine groups on the indazole scaffold indicate that the electronic nature of the substituents and the reaction conditions play a crucial role in determining the final product. The development of efficient and regioselective synthetic methods is a key area of research for expanding the chemical space of bromo-indazol-amine derivatives for drug discovery.
References
A Comparative Analysis of Bromoindazole Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure, particularly through the introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is pivotal for the development of novel drug candidates. Bromoindazoles serve as versatile precursors for these transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a comparative study of the reactivity of various bromoindazole isomers in these key reactions, supported by experimental data to inform synthetic strategy and reaction optimization.
Reactivity Overview
The reactivity of bromoindazoles in cross-coupling reactions is influenced by several factors, including the position of the bromine atom on the indazole ring, the nature of the coupling partners, and the specific reaction conditions (catalyst, ligand, base, and solvent). Generally, the C-Br bond at different positions of the indazole nucleus exhibits distinct electronic and steric environments, leading to variations in reaction outcomes and yields.
Data Presentation: A Comparative Summary of Reaction Yields
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving various bromoindazole isomers. These tables are compiled from literature sources and are intended to provide a comparative snapshot of expected yields under different conditions.
Table 1: Suzuki-Miyaura Coupling of Bromoindazoles with Various Boronic Acids
| Bromoindazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 82 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 50 |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 (MW) | 0.5 | 82 |
| 7-Bromo-4-sulfonamido-1H-indazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 (MW) | 0.5 | 80 |
Yields are for the isolated product. MW = Microwave irradiation. Data compiled from multiple sources.[1][2][3]
Table 2: Buchwald-Hartwig Amination of Bromoindazoles
| Bromoindazole Isomer | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | ~85 |
| 3-Bromo-1H-indazole | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 12-24 | 56-98 |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 85 |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 92 |
Yields are for the isolated product. Data compiled from multiple sources.[1][3][4][5][6]
Table 3: Sonogashira Coupling of Bromoindazoles with Terminal Alkynes
| Bromoindazole Isomer | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-1,2-dione derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | 1-3 | up to 93 |
| 5-Bromo-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 3 | High (unspecified) |
| Aryl Bromide (General) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 89 |
Yields are for the isolated product. Data for specific bromoindazole isomers in Sonogashira coupling is less commonly reported in comparative tables. The general protocol is highly effective for a range of aryl bromides.[7][8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions adapted for bromoindazole substrates.
Suzuki-Miyaura Coupling: General Procedure
To a reaction vessel charged with the bromoindazole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane/water or DME, is then added. The reaction mixture is heated to the specified temperature (typically 80-140 °C) with conventional heating or microwave irradiation and stirred for the indicated time.[1][2][10] Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
In an oven-dried Schlenk tube, the bromoindazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS or NaOtBu, 2.0 eq.) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., THF or toluene) is added via syringe. The reaction is sealed and heated to the specified temperature (typically 65-110 °C) for 12-24 hours.[4][5] After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography to yield the desired N-arylated indazole.
Sonogashira Coupling: General Procedure
To a solution of the bromoindazole (1.0 eq.) in an anhydrous solvent such as THF or DMF under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. An amine base (e.g., triethylamine or diisopropylamine, 2-7 eq.) and the terminal alkyne (1.1-1.5 eq.) are then added sequentially.[7][11] The reaction is typically stirred at room temperature but may require heating for less reactive substrates. Progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway: Indazole Derivatives as Kinase Inhibitors
Indazole-based compounds are prominent as kinase inhibitors in drug development, targeting various signaling pathways implicated in diseases like cancer.[12] One such pathway involves the interplay between hypoxia-inducible factor 1-alpha (HIF-1α) and the Notch signaling cascade, which are crucial for tumor progression and angiogenesis.
Caption: Indazole derivatives can inhibit kinase-mediated signaling pathways like HIF-1α/Notch.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of HIF1α and Notch Signaling Regulates Medulloblastoma Precursor Proliferation and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kbfi.ee [kbfi.ee]
- 9. researchgate.net [researchgate.net]
- 10. Role of Jagged1-mediated Notch Signaling Activation in the Differentiation and Stratification of the Human Limbal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-1H-indazol-7-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 3-Bromo-1H-indazol-7-amine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, synthesized from safety data sheets (SDS) of structurally similar chemicals and general guidelines for halogenated organic waste.
Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these materials can lead to vigorous and potentially hazardous reactions.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[4][5] This container should be made of a compatible material, such as polyethylene, and have a secure lid.[6]
-
Labeling: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[5][7] The label must clearly identify the contents, including "this compound" and its approximate concentration or quantity.
-
Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible materials.[4][5][7] Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities.[4]
2. Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3][5]
-
Ensure the container is stored away from incompatible materials.[6]
-
The storage area should have secondary containment to manage any potential leaks.[5]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[3]
-
Provide a detailed inventory of the waste container's contents.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or other non-combustible absorbent material.[3]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][8]
-
Clean the spill area thoroughly with an appropriate solvent.
-
All materials used for cleanup should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific safety protocols and a licensed waste disposal professional for guidance tailored to your location and circumstances.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 3-Bromo-1H-indazol-6-amine | 52347-72-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Protocols for 3-Bromo-1H-indazol-7-amine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-1H-indazol-7-amine. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard statements for the structurally similar 3-Bromo-1H-indazol-6-amine (CAS No. 52347-72-5), this compound should be handled with care. The primary hazards are likely to be:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
- PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[1]
2. Handling the Compound:
- Work Area: All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
- Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
- Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
- Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Designated Waste Container: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., reaction mixtures, cleaning solvents) containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
2. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.[5][6]
3. Disposal:
- Professional Disposal Service: The primary method for disposal is through a licensed professional waste disposal service.[2]
- Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste in accordance with local and national regulations.[2]
- Do Not: Never dispose of this compound down the drain or in the regular trash.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly.[2] |
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: PPE and Handling Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
